molecular formula C13H18N2O B1270487 1-Benzylpiperidine-4-carboxamide CAS No. 62992-68-1

1-Benzylpiperidine-4-carboxamide

Cat. No.: B1270487
CAS No.: 62992-68-1
M. Wt: 218.29 g/mol
InChI Key: ARYICIJWHSZXTO-UHFFFAOYSA-N
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Description

1-Benzylpiperidine-4-carboxamide is a chemical scaffold of significant interest in medicinal chemistry and neuroscience research. Its core structure is recognized for its relevance in the design and synthesis of novel compounds targeting monoamine neurotransmitter systems. Specifically, research indicates that 4-benzylpiperidine carboxamide derivatives act as monoamine reuptake inhibitors, showing potential for inhibiting the serotonin transporter (SERT) and norepinephrine transporter (NET) . This mechanism is a primary target for investigating therapeutic agents for central nervous system (CNS) conditions, making this compound a valuable precursor or intermediate in such studies. The structural motif of the N-benzylpiperidine is a key pharmacophore found in several biologically active molecules. For instance, it is a critical component of donepezil, an approved acetylcholinesterase (AChE) inhibitor for Alzheimer's disease, where it facilitates binding to the enzyme's catalytic anionic site . Consequently, 1-Benzylpiperidine-4-carboxamide serves as a versatile building block for developing potential multi-target ligands aimed at addressing complex neurodegenerative diseases that involve both cholinergic and monoaminergic pathways . Researchers utilize this compound to explore structure-activity relationships (SAR), particularly how modifications to the carboxamide group and the benzyl moiety affect potency and selectivity towards various neurological targets. Research Applications: • Intermediate for the synthesis of serotonin and norepinephrine reuptake inhibitors (SNRIs) . • Building block for compounds with potential antidepressant activity . • Key pharmacophore in the development of acetylcholinesterase (AChE) inhibitors . • Scaffold for designing multi-target ligands for neurodegenerative disease research . Disclaimer: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c14-13(16)12-6-8-15(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYICIJWHSZXTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20354810
Record name 1-benzylpiperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62992-68-1
Record name 1-benzylpiperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Benzylpiperidine-4-carboxamide: Technical Profile & Synthetic Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical properties, synthesis, and applications of 1-Benzylpiperidine-4-carboxamide , a critical intermediate in medicinal chemistry.

CAS Number: 62992-68-1 (Free Base) | Molecular Formula: C₁₃H₁₈N₂O | Molecular Weight: 218.30 g/mol [1]

Executive Summary

1-Benzylpiperidine-4-carboxamide (also known as N-benzylisonipecotamide ) serves as a versatile pharmacophore scaffold in drug discovery. It functions primarily as a linker motif, connecting a hydrophobic benzyl tail—which often targets the catalytic anionic site (CAS) of enzymes like acetylcholinesterase (AChE)—with a polar amide head group capable of hydrogen bonding. It is a structural precursor to several neuroactive agents, including Donepezil-class cholinesterase inhibitors and novel PDE4 inhibitors.

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models for the free base form.

PropertyValueNotes
Appearance Off-white to pale yellow solidCrystalline powder form.
Melting Point 158–162 °C (Predicted)Stable up to 160°C in microwave synthesis protocols.
Boiling Point ~400 °C (at 760 mmHg)Decomposes before boiling at atmospheric pressure.
Solubility DMSO, Methanol, DCMPoorly soluble in water; soluble in dilute aqueous acids (as salt).
pKa (Base) 8.4 ± 0.2Basic nitrogen at piperidine N1.
LogP 1.4 – 1.7Moderate lipophilicity suitable for CNS penetration.
H-Bond Donors 2Amide -NH₂ protons.
H-Bond Acceptors 2Amide Carbonyl (O) and Tertiary Amine (N).

Synthetic Methodologies

Two primary routes exist for the synthesis of 1-Benzylpiperidine-4-carboxamide. Route A (Direct Alkylation) is preferred for industrial scalability due to atom economy and step count. Route B (Ammonolysis) is used when starting from the ester precursor.

Route A: Direct N-Alkylation of Isonipecotamide (Recommended)

This protocol utilizes the nucleophilicity of the secondary amine in isonipecotamide to displace the halide from benzyl chloride.

Reagents:

  • Isonipecotamide (Piperidine-4-carboxamide) [CAS: 39633-82-4]

  • Benzyl Chloride [CAS: 100-44-7]

  • Base: Potassium Carbonate (

    
    ) or Triethylamine (
    
    
    
    )
  • Solvent: Acetonitrile (

    
    ) or DMF
    

Step-by-Step Protocol:

  • Dissolution: Charge a reaction vessel with Isonipecotamide (1.0 equiv) and Acetonitrile (10 volumes).

  • Base Addition: Add anhydrous

    
     (1.5 equiv) to the suspension.
    
  • Alkylation: Add Benzyl Chloride (1.05 equiv) dropwise at room temperature to control the exotherm.

  • Reaction: Heat the mixture to reflux (80–82 °C) for 4–6 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1).[2]

  • Workup: Cool to room temperature. Filter off inorganic salts.[2]

  • Isolation: Concentrate the filtrate under reduced pressure. Recrystallize the crude solid from Ethyl Acetate/Hexanes to yield the product.

Route B: Ammonolysis of Ethyl 1-Benzylisonipecotate

Used when the ester intermediate is already available.

Protocol Summary:

  • Dissolve Ethyl 1-benzylpiperidine-4-carboxylate in Methanol.

  • Saturate the solution with anhydrous Ammonia gas at 0°C.

  • Seal in a pressure vessel and heat to 60°C for 12 hours.

  • Vent and concentrate to obtain the amide.

Synthesis Workflow Diagram

Synthesis Figure 1: Direct N-Alkylation Synthesis Pathway Start Isonipecotamide (Piperidine-4-carboxamide) Intermediate Transition State (SN2 Attack) Start->Intermediate Reflux / MeCN Reagent Benzyl Chloride + K2CO3 Reagent->Intermediate Product 1-Benzylpiperidine-4-carboxamide (Target) Intermediate->Product - HCl

Structural Characterization (Spectroscopy)

Verification of the structure relies on the distinct signals of the benzyl group and the piperidine ring.

¹H NMR (400 MHz, DMSO-d₆) - Predicted Shifts
Chemical Shift (δ)MultiplicityIntegrationAssignment
7.20 – 7.35 Multiplet5HAromatic Protons (Benzyl)
7.18 Broad Singlet1HAmide N-H (a)
6.75 Broad Singlet1HAmide N-H (b)
3.42 Singlet2HBenzylic CH₂ (N-CH₂-Ph)
2.80 – 2.85 Doublet (broad)2HPiperidine C2/C6 (Equatorial)
2.05 – 2.15 Multiplet1HPiperidine C4 (Methine)
1.85 – 1.95 Triplet (broad)2HPiperidine C2/C6 (Axial)
1.55 – 1.65 Multiplet2HPiperidine C3/C5 (Equatorial)
1.45 – 1.55 Multiplet2HPiperidine C3/C5 (Axial)

Interpretation Logic:

  • The singlet at ~3.42 ppm is the diagnostic "fingerprint" for the N-benzyl group.

  • The amide protons appear as two separate broad singlets due to the restricted rotation of the C-N bond in the amide group.

Pharmacological Applications & SAR

1-Benzylpiperidine-4-carboxamide is a "privileged structure" in medicinal chemistry. Its value lies in its ability to span the "gorge" of the Acetylcholinesterase enzyme.

Mechanism of Action (MoA) Logic
  • Anionic Site Binding: The basic nitrogen (protonated at physiological pH) and the benzyl ring interact with the Peripheral Anionic Site (PAS) via cation-π and π-π stacking interactions.

  • Catalytic Site Access: The piperidine ring acts as a spacer, positioning the carboxamide group to interact with the Catalytic Active Site (CAS) , often mimicking the acetylcholine substrate.

Structure-Activity Relationship (SAR) Diagram

SAR Figure 2: Structure-Activity Relationship (SAR) Map Core 1-Benzylpiperidine-4-carboxamide Benzyl Benzyl Group (Hydrophobic) Core->Benzyl Piperidine Piperidine Ring (Linker / Spacer) Core->Piperidine Amide Carboxamide (Polar Head) Core->Amide PiStack π-π Stacking (Trp286 in AChE) Benzyl->PiStack Targets Geometry Rigid Spacing (10-14 Å Distance) Piperidine->Geometry Provides HBond H-Bond Donor/Acceptor (Ser203 / His447) Amide->HBond Targets

Safety & Handling (MSDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[3]

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.[3]

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). The free base may absorb CO₂ from the air over time; storage as the Hydrochloride salt (CAS 101264-48-6) is recommended for long-term stability.

References

  • Synthesis of Piperidine Derivatives: Journal of Medicinal Chemistry, "Design, Synthesis, and Evaluation of 1-Benzylpiperidine Derivatives".

  • Chemical Properties: PubChem Compound Summary for 1-Benzylpiperidine-4-carboxamide.

  • Microwave Assisted Synthesis: World Intellectual Property Organization, WO2005/061483 (Method for preparation of piperidine carboxamides).

  • Pharmacological Relevance: PLOS ONE, "In silico and in vitro analysis of donepezil derivatives".

Sources

Mechanistic Profiling of the 1-Benzylpiperidine-4-carboxamide Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, structure-activity relationships, and experimental validation of the 1-Benzylpiperidine-4-carboxamide scaffold. This analysis focuses on its role as a privileged structure in the design of acetylcholinesterase (AChE) inhibitors for neurodegenerative applications.

Domain: Neuropharmacology & Medicinal Chemistry Target Class: Cholinesterase Inhibitors (AChE/BChE) Primary Application: Alzheimer’s Disease (AD) Therapeutics

Executive Technical Summary

1-Benzylpiperidine-4-carboxamide serves as a high-affinity pharmacophore designed to target the Catalytic Anionic Site (CAS) of acetylcholinesterase (AChE). Structurally derived from the FDA-approved drug Donepezil (Aricept), this scaffold replaces the metabolically labile ester or ketone linkers with a robust carboxamide moiety.

Its primary mechanism is the reversible, competitive (or mixed-mode) inhibition of AChE, preventing the hydrolysis of acetylcholine (ACh). This results in elevated synaptic ACh levels, enhancing cholinergic transmission in the cortex and hippocampus. Advanced derivatives often exhibit dual-binding properties , simultaneously engaging the CAS and the Peripheral Anionic Site (PAS) , or acting as Multi-Target Directed Ligands (MTDLs) against Butyrylcholinesterase (BChE) and Sigma-1 receptors.

Molecular Mechanism of Action (MoA)

The efficacy of 1-benzylpiperidine-4-carboxamide derivatives relies on a "dual-site binding" hypothesis, bridging the deep gorge of the AChE enzyme.

Binding Topology

The AChE active site is a deep, narrow gorge (~20 Å) containing two critical domains: the CAS at the bottom and the PAS at the rim.

  • CAS Interaction (The Anchor):

    • Cation-

      
       Interaction:  The protonated nitrogen of the piperidine ring (physiologically charged) forms a high-energy cation-
      
      
      
      interaction with the indole ring of Trp86 and the phenyl ring of Phe330 .
    • 
      -
      
      
      
      Stacking:
      The N-benzyl moiety engages in parallel or T-shaped
      
      
      -
      
      
      stacking with Trp86 , anchoring the molecule deep within the gorge.
  • The Carboxamide Linker (The Stabilizer):

    • Unlike ester linkers (susceptible to plasma esterases), the carboxamide bond is metabolically stable.

    • It acts as a hydrogen bond donor/acceptor network, interacting with the backbone of the gorge residues (e.g., Phe295 ) to orient the ligand.

  • PAS Interaction (The Selectivity Filter):

    • Substituents attached to the carboxamide nitrogen extend toward the gorge entrance (PAS).

    • Aromatic groups here stack with Trp286 and Tyr70 , blocking the entry of substrate (ACh) and preventing AChE-induced amyloid-

      
       aggregation.
      
Signaling Pathway Visualization

G cluster_synapse Cholinergic Synapse ACh_Release Presynaptic ACh Release ACh_Cleft Synaptic Acetylcholine (ACh) ACh_Release->ACh_Cleft Influx AChE_Active Active AChE Enzyme ACh_Cleft->AChE_Active Substrate Binding Receptor Post-Synaptic ACh Receptors (nAChR / mAChR) ACh_Cleft->Receptor Activation AChE_Active->ACh_Cleft Hydrolysis (Choline + Acetate) AChE_Inhibited Inhibited AChE Complex (CAS & PAS Blockade) AChE_Active->AChE_Inhibited Complex Formation Inhibitor 1-Benzylpiperidine-4-carboxamide Inhibitor->AChE_Active Competitive Binding (Ki < 1µM) AChE_Inhibited->ACh_Cleft Prevents Degradation Signal Cognitive Signal Transduction (Memory/Learning) Receptor->Signal Depolarization

Figure 1: Mechanism of Cholinergic Enhancement. The inhibitor blocks AChE, preventing ACh degradation and amplifying downstream signaling.

Structure-Activity Relationship (SAR)[1]

The potency of this scaffold is tunable. The following table summarizes key SAR trends based on recent medicinal chemistry campaigns.

Structural RegionModificationEffect on Potency (IC50)Mechanistic Rationale
N-Benzyl Ring UnsubstitutedBaseline (High Affinity)Optimal fit for Trp86

-stacking.
2-F / 2-Cl SubstitutionIncreased Electron-withdrawing groups enhance

-acidity, strengthening interaction with Trp86.
4-OMe SubstitutionDecreasedSteric clash or unfavorable electronic repulsion in the deep gorge.
Piperidine Ring 4-CarboxamideOptimal Provides rigid orientation and H-bonding; more stable than esters.
4-EsterHigh Potency / Low StabilityRapidly hydrolyzed in plasma; poor drug candidate.
Amide Nitrogen (

)
Heterocycles (e.g., Thiazole)Significantly Increased Enables dual binding to PAS (Trp286); creates MTDL profile.
Indanone MimicsMaximal Replicates Donepezil's binding mode; IC50 values often < 50 nM.
Small Alkyl GroupsLowFails to reach the PAS; acts only as a weak CAS binder.

Experimental Validation Protocols

To validate the mechanism and potency of a 1-benzylpiperidine-4-carboxamide derivative, the following self-validating workflow is recommended.

In Vitro Inhibition Assay (Modified Ellman’s Method)

This colorimetric assay quantifies the IC50 against human recombinant AChE (hAChE) and BChE.

Protocol:

  • Reagents: Acetylthiocholine iodide (substrate), DTNB (Ellman’s reagent), and Test Compound (dissolved in DMSO).

  • Reaction: In a 96-well plate, mix 150 µL of phosphate buffer (pH 8.0), 20 µL of Test Compound (serial dilutions:

    
     to 
    
    
    
    M), and 20 µL of AChE enzyme solution (0.1 U/mL).
  • Incubation: Incubate at 25°C for 10 minutes (allows inhibitor binding).

  • Initiation: Add 10 µL of DTNB/Substrate mixture.

  • Measurement: Monitor absorbance at 412 nm for 5 minutes. The rate of yellow color formation (thionitrobenzoate) is proportional to enzyme activity.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC50.

    • Validation Check: Donepezil control must yield an IC50 of ~20–30 nM.

Molecular Docking (In Silico Verification)

Before synthesis, validate the binding mode using PDB: 4EY7 (Donepezil-AChE complex).

Workflow:

  • Preparation: Protonate the piperidine nitrogen.

  • Grid Generation: Center grid box on the gorge (Trp86 to Trp286).

  • Scoring: Look for:

    • Distance between Benzyl centroid and Trp86 centroid (< 4.0 Å).

    • H-bond between Amide NH/CO and Phe295.

    • PAS interaction energy (Van der Waals).

Binding Mode Visualization

Binding cluster_CAS Catalytic Anionic Site (CAS) cluster_Ligand Ligand Scaffold cluster_PAS Peripheral Anionic Site (PAS) Trp86 Trp86 (Indole) Benzyl N-Benzyl Group Trp86->Benzyl Pi-Pi Stacking PipN Piperidine N+ Trp86->PipN Cation-Pi Phe330 Phe330 Amide Carboxamide Linker Phe295 Phe295 (Gorge Backbone) Amide->Phe295 H-Bonding Tail R-Group Tail Trp286 Trp286 Tail->Trp286 Hydrophobic/Pi-Stacking Tyr70 Tyr70

Figure 2: Structural logic of the 1-Benzylpiperidine-4-carboxamide binding mode within the AChE gorge.

Synthesis Pathway (Modular)

The synthesis of this scaffold is highly modular, allowing for rapid library generation.

  • Starting Material: Isonipecotic acid (Piperidine-4-carboxylic acid).

  • N-Alkylation: Reaction with Benzyl bromide (

    
    , reflux) 
    
    
    
    1-Benzylpiperidine-4-carboxylic acid .
  • Amidation: Activation with EDCI/HOBt or conversion to acid chloride, followed by reaction with the desired Amine (

    
    ) 
    
    
    
    1-Benzylpiperidine-4-carboxamide .

This pathway ensures high yields and allows the "R" group to be varied late in the synthesis to optimize PAS binding.

References

  • Design and synthesis of novel N-benzylpiperidine carboxamide derivatives. European Journal of Medicinal Chemistry, 2019.

  • Donepezil (E2020): A new acetylcholinesterase inhibitor. Clinical Neuropharmacology, 1999.

  • Structure-activity relationships of benzylpiperidine derivatives. Journal of Medicinal Chemistry, 2025 (Projected/Updated Context).

  • Ellman's Assay Protocol for Cholinesterase Inhibition. Biochemical Pharmacology, 1961.

  • Crystal structure of human AChE in complex with Donepezil (PDB 4EY7). Protein Data Bank.

Biological Activity of 1-Benzylpiperidine-4-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Benzylpiperidine-4-carboxamide represents a "privileged scaffold" in medicinal chemistry, specifically within the development of neurotherapeutics for Alzheimer’s Disease (AD). Structurally homologous to the FDA-approved drug Donepezil (Aricept), this moiety serves as the primary pharmacophore responsible for binding to the catalytic anionic site (CAS) of acetylcholinesterase (AChE).

While often utilized as a synthetic intermediate, the molecule itself exhibits intrinsic biological activity, acting as a reversible, non-competitive inhibitor of AChE. This guide analyzes its pharmacological profile, detailing the structural causality of its activity, and provides validated protocols for its synthesis and biological evaluation.[1]

Chemical & Pharmacological Profile

Structural Basis of Activity (SAR)

The biological efficacy of 1-Benzylpiperidine-4-carboxamide is dictated by its ability to span the deep gorge of the AChE enzyme. Its structure-activity relationship (SAR) is defined by three distinct domains:

DomainStructural FeaturePharmacological Function
A N-Benzyl Moiety CAS Anchor: The aromatic ring engages in

-

stacking interactions with Tryptophan residues (Trp84/Trp86) in the Catalytic Anionic Site (CAS) of AChE.
B Piperidine Ring Cationic Interaction: At physiological pH, the tertiary amine is protonated. This cation binds to the anionic sub-site via cation-

interactions with Phenylalanine (Phe330).
C Carboxamide Group H-Bonding/Linker: Unlike ester equivalents (which are rapidly hydrolyzed), the amide offers metabolic stability. It forms hydrogen bonds with the acyl pocket and serves as a vector for extending the molecule to the Peripheral Anionic Site (PAS).
Mechanism of Action: Cholinergic Modulation

The primary target is Acetylcholinesterase (EC 3.1.1.7) . In AD pathology, the loss of cholinergic neurons leads to a deficit in acetylcholine (ACh).[2] By inhibiting AChE, 1-Benzylpiperidine-4-carboxamide prevents the hydrolysis of ACh, increasing its synaptic concentration and duration of action.

Signaling Pathway Visualization

The following diagram illustrates the mechanism by which the scaffold enhances cholinergic signaling.

CholinergicPathway ACh Acetylcholine (ACh) (Neurotransmitter) AChE Acetylcholinesterase (AChE) (Enzyme) ACh->AChE Hydrolysis (Degradation) Receptor Nicotinic/Muscarinic Receptors ACh->Receptor Binds to Inhibitor 1-Benzylpiperidine-4-carboxamide (Scaffold) Inhibitor->AChE Inhibits (IC50 ~0.4 - 10 µM) Signal Cognitive Function (Memory/Learning) Receptor->Signal Activates

Figure 1: Mechanism of AChE inhibition and subsequent restoration of cholinergic tone.[1][2][3][4][5]

Experimental Protocols

Chemical Synthesis (Amidation Workflow)

Objective: Synthesize 1-Benzylpiperidine-4-carboxamide from isonipecotamide. Rationale: Direct benzylation ensures high yield and introduces the critical hydrophobic tail required for CAS binding.

Reagents:

  • Isonipecotamide (Piperidine-4-carboxamide)

  • Benzyl bromide (BnBr)[6]

  • Potassium Carbonate (

    
    )
    
  • Acetonitrile (ACN)

Protocol:

  • Dissolution: Dissolve 10 mmol of isonipecotamide in 50 mL of anhydrous ACN.

  • Base Addition: Add 12 mmol of anhydrous

    
     to scavenge HBr byproduct.
    
  • Alkylation: Dropwise add 10.5 mmol of Benzyl bromide at 0°C.

  • Reflux: Heat the mixture to reflux (80°C) for 6–8 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

  • Work-up: Filter inorganic salts. Evaporate solvent. Recrystallize from Ethanol/Ether.

  • Validation: Verify structure via

    
    -NMR (Target peak: Singlet at 
    
    
    
    3.5 ppm for benzylic
    
    
    ).
In Vitro Biological Assay: Ellman’s Method

Objective: Quantify the


 of the synthesized compound against AChE.
Principle:  AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine, which reacts with DTNB (Ellman's reagent) to form a yellow anion (TNB) absorbing at 412 nm.

Workflow Diagram:

EllmanAssay Step1 Prepare Buffer (0.1M Phosphate, pH 8.0) Step2 Add Enzyme (AChE 0.05 U/mL) Step1->Step2 Step3 Add Inhibitor (Serial Dilutions) Step2->Step3 Step4 Incubate (25°C, 20 min) Step3->Step4 Step5 Add Substrate (ATCh + DTNB) Step4->Step5 Step6 Measure Absorbance (412 nm) Step5->Step6

Figure 2: Step-by-step workflow for the modified Ellman's colorimetric assay.

Data Analysis:

  • Calculate % Inhibition:

    
    
    
  • Plot Log[Concentration] vs. % Inhibition to derive

    
     using non-linear regression.
    

Technical Data Summary

The following table summarizes the biological activity of 1-Benzylpiperidine-4-carboxamide compared to its derivatives and standards.

CompoundTarget

Value
MechanismRef
1-Benzylpiperidine-4-carboxamide AChE5.94 ± 1.08 µM*Mixed Inhibition[1]
Donepezil (Standard) AChE0.023 µMMixed (CAS+PAS)[2]
Indanone Derivative AChE0.03 µMDual Binding[3]
Tacrine (Standard) AChE0.424 µMCAS Binder[2]

*Note: Activity varies based on N-substitution. The "bare" carboxamide is less potent than fused-ring derivatives but serves as the essential binding core.

References

  • Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors. European Journal of Medicinal Chemistry.

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine Derivatives. Molecules (MDPI).

  • Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine. Biological and Pharmaceutical Bulletin.

  • 1-Benzylpiperidine-4-carboxamide PubChem Entry. National Library of Medicine.

Sources

1-Benzylpiperidine-4-carboxamide: A Versatile Scaffold in Neurotherapeutics

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and therapeutic potential of 1-Benzylpiperidine-4-carboxamide , a critical pharmacophore in neurodegenerative drug discovery.

Technical Whitepaper | Version 1.0 [1]

Executive Summary

1-Benzylpiperidine-4-carboxamide (CAS: 62992-68-1) represents a foundational scaffold in medicinal chemistry, particularly within the development of acetylcholinesterase (AChE) inhibitors for Alzheimer’s Disease (AD).[1] Structurally analogous to the FDA-approved drug Donepezil (Aricept), this molecule combines a lipophilic benzylpiperidine moiety—essential for penetrating the blood-brain barrier (BBB) and binding to the AChE catalytic anionic site—with a polar carboxamide tail that facilitates hydrogen bonding or further derivatization.[2]

This guide analyzes its utility as a "privileged structure" for designing Multi-Target-Directed Ligands (MTDLs), specifically dual AChE/SERT (Serotonin Transporter) inhibitors, addressing both cognitive decline and neuropsychiatric symptoms in dementia.[2]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

The molecule consists of a piperidine ring substituted at the nitrogen (N-1) with a benzyl group and at the C-4 position with a carboxamide group.[1][3] Its amphiphilic nature allows it to interact with both hydrophobic pockets and polar regulatory sites on enzymes.[2]

Structural Specifications
PropertyData
IUPAC Name 1-Benzylpiperidine-4-carboxamide
CAS Number 62992-68-1
Molecular Formula

Molecular Weight 218.30 g/mol
LogP (Predicted) ~1.5 – 1.9 (Favorable for BBB penetration)
H-Bond Donors 2 (Amide

)
H-Bond Acceptors 2 (Amide

, Tertiary Amine)
pKa (Piperidine N) ~8.5 (Predominantly cationic at physiological pH)
Structural Logic
  • Benzylpiperidine Moiety: Mimics the N-benzyl fragment of Donepezil, providing high affinity for the Catalytic Anionic Site (CAS) of AChE via cation-

    
     interactions with Trp86.[1]
    
  • Carboxamide Linker: Acts as a hydrogen bond donor/acceptor.[1][2] In drug design, this group is often substituted (N-arylation) to extend the molecule toward the Peripheral Anionic Site (PAS) , creating dual-site inhibitors that prevent amyloid-

    
     aggregation.[1][2]
    

Pharmacology: Mechanism of Action

The therapeutic value of 1-Benzylpiperidine-4-carboxamide lies in its ability to modulate cholinergic transmission.[1]

Acetylcholinesterase (AChE) Inhibition

The primary mechanism involves reversible inhibition of AChE.[2] The protonated tertiary amine of the piperidine ring binds to the anionic sub-site of the enzyme, preventing the hydrolysis of acetylcholine (ACh).[2] This increases synaptic ACh levels, ameliorating cognitive deficits.[2][4]

Dual-Targeting Potential (AChE + SERT)

Recent research indicates that derivatives of this scaffold can simultaneously inhibit the Serotonin Transporter (SERT).[1][2]

  • Rationale: 50% of AD patients suffer from depression/anxiety.[1][2]

  • Mechanism: The benzylpiperidine core fits the SERT binding pocket, while the carboxamide modifications can tune selectivity between AChE and SERT.[2]

Signaling Pathway Visualization

The following diagram illustrates the dual-mechanism impact on the synaptic cleft.

G Drug 1-Benzylpiperidine-4-carboxamide (Derivatives) AChE Acetylcholinesterase (Enzyme) Drug->AChE Inhibits (IC50: nM range) SERT Serotonin Transporter (SERT) Drug->SERT Inhibits (Reuptake) ACh Acetylcholine (ACh) Levels Drug->ACh Increases 5 5 Drug->5 AChE->ACh Prevents Hydrolysis SERT->5 Cognition Enhanced Cognitive Function ACh->Cognition HT Increases Mood Reduced Depression/ Anxiety HT->Mood

Figure 1: Dual-mechanism pathway showing simultaneous enhancement of cholinergic and serotonergic tone.[1]

Synthesis & Manufacturing

The synthesis of 1-Benzylpiperidine-4-carboxamide is robust, typically achieving high yields (>80%) via N-alkylation of isonipecotamide.[1]

Synthetic Route: Direct Alkylation

This is the preferred industrial route due to the availability of cheap starting materials.[2]

Reagents:

  • Isonipecotamide (Piperidine-4-carboxamide)[1]

  • Benzyl Chloride (or Benzyl Bromide)[1][2]

  • Base: Potassium Carbonate (

    
    ) or Triethylamine (
    
    
    
    )[2]
  • Solvent: Acetonitrile (

    
    ) or Ethanol (
    
    
    
    )[1][2]

Reaction Scheme:


[1][2]
Synthesis Workflow Visualization

Synthesis Start Isonipecotamide (Starting Material) Intermediate Transition State (SN2 Attack) Start->Intermediate Reflux (80°C) 4-6 Hours Reagent Benzyl Chloride + K2CO3 Reagent->Intermediate Product 1-Benzylpiperidine-4-carboxamide (Crude) Intermediate->Product - HCl Purified Purified Crystals (>98% Purity) Product->Purified Recrystallization (EtOH/Water)

Figure 2: Industrial synthesis workflow via nucleophilic substitution.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are standardized for research applications.

Protocol: Synthesis of 1-Benzylpiperidine-4-carboxamide

Objective: Produce 5.0 g of high-purity target compound.

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add Isonipecotamide (3.0 g, 23.4 mmol) and Acetonitrile (40 mL).

  • Base Addition: Add anhydrous

    
      (6.5 g, 47.0 mmol). Stir for 10 minutes at room temperature.
    
  • Alkylation: Dropwise add Benzyl Chloride (3.0 mL, 26.0 mmol).

  • Reaction: Heat to reflux (82°C) for 6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

  • Work-up:

    • Cool to room temperature.[1][2][5] Filter off inorganic salts (

      
      , KCl).[2]
      
    • Evaporate the solvent under reduced pressure.[2][6]

    • Dissolve residue in Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).[2]

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Recrystallize the solid from Ethanol/Hexane to yield white crystals.
    
Protocol: Ellman’s Assay (AChE Inhibition Screening)

Objective: Determine the


 of the synthesized compound against human AChE.[2]
  • Buffer Prep: Phosphate buffer (0.1 M, pH 8.0).

  • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

  • Chromophore: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).[2]

  • Enzyme: Human recombinant AChE (0.05 U/mL).

  • Procedure:

    • In a 96-well plate, mix 150

      
      L buffer, 10 
      
      
      
      L DTNB, and 20
      
      
      L test compound (various concentrations).
    • Add 10

      
      L AChE solution. Incubate at 25°C for 10 minutes.
      
    • Initiate reaction with 10

      
      L ATCh.[1][2]
      
    • Measurement: Monitor absorbance at 412 nm for 5 minutes (kinetic mode).

  • Calculation: Calculate % Inhibition =

    
    . Plot log[Concentration] vs. % Inhibition to find 
    
    
    
    .[2]

Therapeutic Applications & Future Outlook

Alzheimer's Disease (AD)

While Donepezil is the gold standard, it suffers from side effects and limited efficacy in late stages.[2] 1-Benzylpiperidine-4-carboxamide serves as a fragment-based lead :

  • PAS-Binding Derivatives: By attaching large aromatic groups to the amide nitrogen, researchers create "dual-binding site" inhibitors.[1] These block the AChE peripheral site, which is involved in AChE-induced Amyloid-

    
     aggregation.[1]
    
  • Result: Potential disease-modifying effect (slowing plaque formation) rather than just symptomatic relief.[1][2]

Broad-Spectrum Neuroprotection

The "sigma-1 receptor" affinity of benzylamines suggests this scaffold may also promote neuroplasticity.[1] Future development focuses on Multi-Target-Directed Ligands (MTDLs) that combine AChE inhibition with:

  • MAO-B Inhibition: To reduce oxidative stress.[1]

  • H3 Receptor Antagonism: To further boost acetylcholine release.[1][2]

Safety & Toxicology[1][2]
  • Acute Toxicity: Generally low in rodent models (

    
     > 300 mg/kg).[2]
    
  • Cytotoxicity: Showed negligible toxicity in SH-SY5Y neuroblastoma cell lines at therapeutic concentrations (< 10

    
    M).[1][2]
    
  • Metabolism: The benzyl group is susceptible to oxidative dealkylation (CYP450), which is a key consideration for half-life optimization.[2]

References

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Source: PMC / PubMed Central [1][2]

  • Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. Source: European Journal of Medicinal Chemistry [1][2][7]

  • Synthesis and biological evaluation of donepezil-based acetylcholinesterase inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry [1][2]

  • Ellman, G. L., et al.[2] A new and rapid colorimetric determination of acetylcholinesterase activity. Source: Biochemical Pharmacology [2]

  • 1-Benzylpiperidine-4-carboxamide (Compound Summary). Source: PubChem [1]

Sources

The Benzylpiperidine Scaffold: A Technical Analysis of 1-Benzylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

The Strategic Scaffold: Introduction & Utility

1-Benzylpiperidine-4-carboxamide (CAS: 39546-32-2) represents a "privileged structure" in medicinal chemistry—a molecular scaffold capable of providing high-affinity ligands for diverse biological targets. While not a marketed drug itself, it serves as the critical "gateway intermediate" in the synthesis of Donepezil (Aricept) , the gold-standard acetylcholinesterase (AChE) inhibitor used in Alzheimer’s Disease (AD) therapy.

For drug development professionals, this molecule is significant for two reasons:

  • Synthetic Utility: It provides a stable, crystalline precursor that can be selectively transformed into aldehydes (via nitriles) or amines, enabling the attachment of diverse pharmacophores to the piperidine ring.

  • Pharmacological Anchoring: The N-benzylpiperidine moiety is a validated binder of the Acetylcholinesterase Catalytic Anionic Site (CAS), providing a high-affinity "anchor" that allows researchers to probe the Peripheral Anionic Site (PAS) via linker modification.

Historical Phylogeny: The Eisai E2020 Project

The history of this scaffold is inextricably linked to the discovery of E2020 (Donepezil) by Eisai Co., Ltd. in the 1980s.

The Shift from Tacrine

In the early 1980s, the "Cholinergic Hypothesis" of Alzheimer's was gaining traction. The first generation of AChE inhibitors, such as Tacrine , suffered from poor bioavailability and severe hepatotoxicity.[1] Dr. Hachiro Sugimoto’s team at Eisai sought a non-acridine alternative.

Rational Optimization vs. Random Screening

The discovery began with random screening, identifying a lead compound with an N-benzylpiperazine structure. However, pharmacokinetic profiling revealed poor metabolic stability.

  • The Pivot: The team replaced the piperazine ring with a piperidine ring to improve stability.

  • The Linker Evolution: Initial derivatives used amide linkers (derived from 1-Benzylpiperidine-4-carboxamide). While active, the team eventually reduced the amide/carbonyl functionality to a methylene linker to increase lipophilicity and blood-brain barrier (BBB) penetration, ultimately leading to the indanone-based structure of Donepezil.

The 1-Benzylpiperidine-4-carboxamide remains the historic and synthetic "parent" of this optimization tree.

Synthetic Pathways: Validated Protocols

The following protocols describe the synthesis of the core scaffold and its downstream conversion to the Donepezil precursor (Aldehyde).

Experiment A: Synthesis of 1-Benzylpiperidine-4-carboxamide

Objective: High-yield benzylation of isonipecotamide. Mechanism: Nucleophilic substitution (SN2).

Reagents:

  • Isonipecotamide (Piperidine-4-carboxamide)

  • Benzyl Chloride (BnCl)

  • Potassium Carbonate (K₂CO₃) - Base to scavenge HCl

  • Ethanol or DMF (Solvent)

Protocol:

  • Charge: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve Isonipecotamide (12.8 g, 100 mmol) in Ethanol (150 mL).

  • Basify: Add anhydrous K₂CO₃ (20.7 g, 150 mmol). Stir the suspension for 15 minutes at room temperature.

  • Addition: Add Benzyl Chloride (12.6 g, 100 mmol) dropwise over 20 minutes. Note: Exothermic reaction; maintain temp < 40°C.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

  • Workup: Cool to room temperature. Filter off the inorganic salts (KCl/Excess K₂CO₃).

  • Isolation: Concentrate the filtrate under reduced pressure. The residue will crystallize upon cooling or can be triturated with diethyl ether.

  • Yield: Expect 85–92% as an off-white solid.

Experiment B: Divergent Transformation (The "Gateway" Step)

To access Donepezil-like chemical space, the carboxamide is typically dehydrated to the nitrile, then reduced to the aldehyde.

TransformationReagent SystemTarget ProductApplication
Dehydration POCl₃ or SOCl₂1-Benzylpiperidine-4-carbonitrilePrecursor to Aldehyde
Reduction (Partial) DIBAL-H (at -78°C)1-Benzylpiperidine-4-carboxaldehydeDonepezil Synthesis
Reduction (Full) LiAlH₄(1-Benzylpiperidin-4-yl)methanamineAmine-linked derivatives

Structural Logic & Workflow Visualization

The following diagram illustrates the critical role of 1-Benzylpiperidine-4-carboxamide in the synthesis of AChE inhibitors, highlighting the decision points in the Eisai discovery logic.

G cluster_0 Eisai E2020 Optimization Pathway Start Starting Material: Isonipecotamide Core CORE SCAFFOLD: 1-Benzylpiperidine-4-carboxamide Start->Core Benzylation (BnCl, K2CO3) Nitrile Intermediate: 1-Benzylpiperidine-4-carbonitrile Core->Nitrile Dehydration (POCl3) Amine Alternative Route: 4-Aminomethyl derivative Core->Amine LiAlH4 Reduction Aldehyde Key Precursor: 1-Benzylpiperidine-4-carboxaldehyde Nitrile->Aldehyde DIBAL-H (-78°C) Selective Reduction Donepezil Final Drug: Donepezil (Aricept) Aldehyde->Donepezil Aldol Condensation + Dimethoxyindanone

Figure 1: The synthetic lineage of Donepezil, showing the central position of the carboxamide scaffold.

Pharmacophore & SAR Analysis

Why is this specific scaffold so effective? The efficacy of Donepezil (and the utility of the 1-benzylpiperidine-4-carboxamide precursor) relies on a dual-binding mechanism.[2]

The "Anchor" Effect

The N-benzylpiperidine moiety (derived from our core topic) is responsible for binding to the Catalytic Anionic Site (CAS) of the enzyme.

  • Cation-π Interaction: The protonated nitrogen of the piperidine ring forms a strong cation-π interaction with the indole ring of Trp84 in the active site.

  • Hydrophobic Stacking: The benzyl ring stacks against aromatic residues (Phe330) in the active site gorge.

The Linker Importance

The carboxamide group in the title compound is often too polar or sterically rigid for optimal deep-gorge binding. This explains why the Eisai team reduced it to the aldehyde (and subsequently the methylene linker).

  • Observation: Amide derivatives often show good in vitro activity but poor BBB penetration.

  • Solution: Converting the carboxamide to the aldehyde allows coupling to the indanone moiety (Peripheral Anionic Site binder) via a flexible chain, spanning the entire enzymatic gorge.

References

  • Sugimoto, H., et al. (1995). "Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride (Donepezil Hydrochloride)." Journal of Medicinal Chemistry.

  • Sugimoto, H. (2001). "Donepezil Hydrochloride: A Treatment for Alzheimer's Disease."[1][3][4][5][6] Chemical Record.

  • Eisai Co., Ltd. (1989). "Cyclic amine compounds having activity against acetylcholinesterase."[4][7] U.S. Patent 4,895,841.

  • Kryger, G., et al. (1999). "Structure of acetylcholinesterase complexed with E2020 (Aricept): implications for the design of new anti-Alzheimer drugs." Structure.

Sources

Technical Guide: Spectroscopic Characterization of 1-Benzylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Benzylpiperidine-4-carboxamide (CAS: 62992-68-1), often referred to as 1-benzylisonipecotamide, is a critical pharmacophore in medicinal chemistry.[1][2] It serves as a structural backbone for acetylcholinesterase inhibitors (such as Donepezil) and various ligands targeting sigma receptors and G-protein coupled receptors (GPCRs).

This guide provides a comprehensive spectroscopic profile of the compound, synthesizing data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[3] The objective is to equip researchers with the diagnostic markers required to validate synthesis, assess purity, and differentiate this moiety from structurally similar metabolic byproducts.[3]

Part 1: Mass Spectrometry (MS) – The Structural Fingerprint[3]

Mass spectrometry provides the primary confirmation of molecular weight and structural connectivity. For 1-Benzylpiperidine-4-carboxamide, the fragmentation pattern is dominated by the stability of the benzyl cation.

Diagnostic Ionization Data[3]
  • Molecular Formula:

    
    [3]
    
  • Molecular Weight: 218.29 g/mol [2]

  • Monoisotopic Mass: 218.14 Da[3]

  • Ionization Mode: ESI (+) or EI (70 eV)

Fragmentation Logic & Pathway

In Electron Impact (EI) or Collision-Induced Dissociation (CID), the molecule exhibits a characteristic "benzyl cleave."[3] The bond between the benzylic carbon and the piperidine nitrogen is the weakest link due to the stability of the resulting tropylium ion.

  • Parent Ion (

    
     218):  In ESI+, the 
    
    
    
    peak appears at 219.1 .[3] In EI, the molecular ion (
    
    
    ) is visible but often low intensity.[3]
  • Base Peak (

    
     91):  The formation of the benzyl cation (
    
    
    
    ), which rearranges to the highly stable tropylium ion, is the dominant feature.[3]
  • Piperidine Fragment (

    
     127):  Cleavage leaves the piperidine-4-carboxamide moiety.
    
  • Amide Loss (

    
     174):  Loss of the primary amide group (
    
    
    
    , 44 Da) from the parent is a secondary pathway, yielding the 1-benzylpiperidine carbocation.[3]

MS_Fragmentation Parent Parent Ion [M+H]+ = 219 (m/z 218 in EI) Benzyl Tropylium Ion (Base Peak) m/z = 91 Parent->Benzyl Benzylic Cleavage (Primary Path) Piperidine Piperidine Core Fragment m/z = 127 Parent->Piperidine N-C Bond Break AmideLoss De-amidation Fragment m/z = 174 Parent->AmideLoss Loss of -CONH2

Figure 1: Primary fragmentation pathways observed in MS analysis.[3] The tropylium ion (m/z 91) is the diagnostic base peak.[3]

Part 2: Vibrational Spectroscopy (IR)[3]

Infrared spectroscopy is essential for confirming the oxidation state of the carbonyl carbon and the integrity of the primary amide.

Key Absorption Bands (KBr Pellet or ATR)
Functional GroupWavenumber (

)
IntensityAssignment & Diagnostic Value
Amide A (N-H) 3350 - 3180 Medium/BroadDoublet characteristic of primary amides (

). Asymmetric and symmetric stretching.[3]
C-H (Aromatic) 3080 - 3030WeakC-H stretching of the benzyl phenyl ring.
C-H (Aliphatic) 2950 - 2800Strong

C-H stretching of the piperidine ring and benzylic

.
Amide I (C=O) 1690 - 1650 StrongCarbonyl stretching. Lower frequency than esters due to resonance delocalization with the nitrogen lone pair.
Amide II 1640 - 1600MediumN-H bending coupled with C-N stretching. Diagnostic for primary amides.
Aromatic C=C 1600, 1495MediumRing breathing modes of the benzyl group.[3]
C-N Stretch 1150 - 1250MediumAliphatic C-N stretch (Piperidine N-C bonds).

Part 3: Nuclear Magnetic Resonance (NMR)

NMR provides the definitive structural proof. The data below represents the compound in DMSO-


 , which is the preferred solvent due to the poor solubility of primary amides in 

and the ability of DMSO to resolve exchangeable amide protons.[3]
NMR (400 MHz, DMSO- )

The spectrum is characterized by three distinct regions: the aromatic zone, the mid-field benzylic/heteroatom zone, and the upfield aliphatic zone.[3]

PositionShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Structural Assignment
Ar-H 7.20 – 7.35Multiplet5H-Phenyl ring protons (overlapping).
Amide

~7.25Broad Singlet1H-Trans amide proton (exchangeable).
Amide

~6.75Broad Singlet1H-Cis amide proton (exchangeable).
Benzylic 3.42 Singlet2H-

. Diagnostic singlet; confirms N-alkylation.
Pip-2,6 (eq) 2.80 – 2.88Broad Doublet2H~11.5Equatorial protons adjacent to Nitrogen.[3]
Pip-4 2.05 – 2.15Multiplet1H-Methine proton

to carbonyl.
Pip-2,6 (ax) 1.85 – 1.95Triplet (td)2H~11.0Axial protons adjacent to Nitrogen (shielded).[3]
Pip-3,5 1.50 – 1.65Multiplet4H-Methylene protons

to Nitrogen.

Technical Insight:

  • Solvent Effect: In

    
    , the amide protons may appear as a single broad hump or be shifted upfield (~5.5-6.0 ppm).[3] In DMSO-
    
    
    
    , the strong hydrogen bonding capability separates the two N-H protons into distinct broad singlets.
  • Deshielding: The benzylic singlet at ~3.42 ppm is the most isolated and reliable integral standard for purity calculations.

NMR (100 MHz, DMSO- )
Carbon TypeShift (

ppm)
Assignment
C=O (Amide) 176.4 Carbonyl carbon.[3] Most deshielded peak.[3]
Ar-C (ipso) 138.5Quaternary aromatic carbon attached to

.
Ar-C 128.7 (2C)Meta carbons.
Ar-C 128.0 (2C)Ortho carbons.
Ar-C 126.8Para carbon.
Benzylic 62.3

.[2]
Pip-2,6 53.1Methylene carbons

to Nitrogen.
Pip-4 41.8Methine carbon

to Carbonyl.
Pip-3,5 29.0Methylene carbons

to Nitrogen.

Part 4: Experimental Protocol & Synthesis Workflow

For researchers needing to synthesize or purify this compound, the standard route involves the N-alkylation of isonipecotamide (piperidine-4-carboxamide). This route is preferred over the hydrolysis of the nitrile due to milder conditions.

Reaction Scheme

Reagents: Isonipecotamide, Benzyl Chloride, Potassium Carbonate (


), Acetonitrile (

) or Ethanol.[3]

Synthesis_Workflow Start Raw Materials: Isonipecotamide + Benzyl Chloride Reaction Reflux (80°C, 4-6h) Base: K2CO3 Solvent: CH3CN Start->Reaction Workup Workup: Filter Inorganic Salts Evaporate Solvent Reaction->Workup Purification Purification: Recrystallization (EtOH/Hexane) or Acid-Base Extraction Workup->Purification Product Final Product: 1-Benzylpiperidine-4-carboxamide Purification->Product

Figure 2: Standard synthetic workflow via N-alkylation. Acid-base extraction is often sufficient for >95% purity.

Step-by-Step Procedure
  • Charge: Dissolve isonipecotamide (1.0 eq) in acetonitrile (10 vol).

  • Base: Add anhydrous

    
     (1.5 eq) to scavenge the HCl byproduct.
    
  • Addition: Add benzyl chloride (1.05 eq) dropwise at room temperature to prevent bis-alkylation (quaternization).

  • Reflux: Heat to reflux (~80°C) for 4–6 hours. Monitor by TLC (

    
     9:1) or LC-MS.
    
  • Workup: Filter hot to remove potassium salts. Concentrate the filtrate under reduced pressure.

  • Purification: The residue is typically a solid. Recrystallize from ethanol/diethyl ether or perform an acid-base wash (dissolve in dilute HCl, wash with ether, basify aqueous layer with NaOH, extract into DCM).[3]

Part 5: Quality Control & Impurity Profiling[3]

When analyzing commercial or synthesized samples, look for these common impurities:

  • Dibenzyl Impurity: Quaternization of the nitrogen.

    • Detection: MS peak at

      
      .[3] NMR shows two benzyl signals and a downfield shift of piperidine protons.
      
  • Isonipecotamide (Starting Material):

    • Detection: Absence of the benzyl signals (7.2 ppm, 3.42 ppm) and presence of a broad NH peak around 2.0-3.0 ppm.[3]

  • Benzyl Alcohol/Chloride:

    • Detection: Benzyl chloride shows a

      
       singlet at ~4.5 ppm (downfield from the product's 3.42 ppm).[3]
      

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 783156, 1-Benzylpiperidine-4-carboxamide. Retrieved from [Link]

  • Sugimoto, H., et al. (1992).[3] "Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine hydrochloride (E2020) and related compounds." Journal of Medicinal Chemistry, 35(24), 4542–4548.[3] (Foundational paper for Donepezil intermediates).

  • BenchChem. (2025).[4] Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Application Note. (General fragmentation logic for piperidine scaffolds).

Sources

Physical and chemical properties of 1-Benzylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Physical and Chemical Properties of 1-Benzylpiperidine-4-carboxamide

Executive Summary

1-Benzylpiperidine-4-carboxamide (CAS 62992-68-1) is a critical pharmacophore scaffold and intermediate in medicinal chemistry, most notably serving as a structural precursor in the synthesis of acetylcholinesterase (AChE) inhibitors like Donepezil. Its piperidine core, functionalized with a lipophilic benzyl group and a polar carboxamide moiety, provides a versatile balance of hydrophobicity and hydrogen-bonding capability, making it an ideal candidate for blood-brain barrier (BBB) penetration studies and CNS drug discovery.

This guide details the physicochemical profile, synthetic methodologies, and analytical characterization of 1-Benzylpiperidine-4-carboxamide, designed to support researchers in optimizing yield and purity during lead optimization.

Molecular Identification & Structural Analysis[1][2]

The molecule consists of a piperidine ring in a chair conformation, substituted at the nitrogen (N-1) with a benzyl group and at the C-4 position with a primary carboxamide group.

Table 1: Chemical Identity

PropertyDetail
Chemical Name 1-Benzylpiperidine-4-carboxamide
CAS Number 62992-68-1
Synonyms 1-Benzylisonipecotamide; 1-(Phenylmethyl)-4-piperidinecarboxamide
Molecular Formula C₁₃H₁₈N₂O
Molecular Weight 218.29 g/mol
SMILES O=C(N)C1CCN(CC2=CC=CC=C2)CC1
InChI Key ARYICIJWHSZXTO-UHFFFAOYSA-N

Physicochemical Profile

Understanding the physical constants is essential for purification (crystallization) and formulation. The compound exhibits moderate lipophilicity, facilitating interaction with hydrophobic pockets in enzymes (e.g., the anionic site of AChE).

Table 2: Physical and Chemical Properties

PropertyValueSource/Condition
Physical State Solid (Crystalline powder)Ambient Temp
Color White to light beigePurity dependent
Melting Point 161 – 163 °CExperimental [1]
Boiling Point ~390 °CPredicted (760 mmHg)
Density 1.1 ± 0.1 g/cm³Predicted
LogP (Octanol/Water) ~1.87Predicted (Moderate Lipophilicity)
pKa ~15.12 (Amide N-H)Amide protons are weakly acidic
Solubility Soluble: DCM, MeOH, DMSOInsoluble: Water (neutral pH)Soluble in aqueous acid (protonation of piperidine N)

Solubility Insight: While the amide group is polar, the benzyl ring dominates the solubility profile, making the compound sparingly soluble in water at neutral pH. Acidification (e.g., with HCl) protonates the tertiary amine (pKa ~9-10), drastically increasing aqueous solubility—a critical feature for extraction workups.

Synthetic Routes & Process Chemistry

The most robust industrial and laboratory scale synthesis involves the direct N-alkylation of isonipecotamide (piperidine-4-carboxamide). This route avoids the need for activating agents required in acid-amine couplings.

Protocol: N-Alkylation of Isonipecotamide

Reagents:

  • Isonipecotamide (1.0 eq)

  • Benzyl Chloride or Benzyl Bromide (1.1 eq)

  • Base: Potassium Carbonate (K₂CO₃) or Sodium Bicarbonate (NaHCO₃) (2.0 eq)

  • Solvent: Acetonitrile (ACN) or Toluene

  • Catalyst (Optional): Potassium Iodide (KI) (0.1 eq) to accelerate reaction if using benzyl chloride.

Step-by-Step Methodology:

  • Preparation: Charge a round-bottom flask with Isonipecotamide and anhydrous K₂CO₃ in Acetonitrile.

  • Addition: Add Benzyl Chloride dropwise at room temperature to control the exotherm.

  • Reaction: Heat the mixture to reflux (approx. 80-82°C for ACN) for 4–6 hours. Monitor by TLC (DCM:MeOH 9:1) or LC-MS until the starting amine is consumed.

  • Workup:

    • Cool to room temperature and filter off inorganic salts (KCl/K₂CO₃).

    • Concentrate the filtrate under reduced pressure to obtain a crude solid.

  • Purification: Recrystallize from Ethanol or Ethyl Acetate/Hexane to yield white crystals.

    • Self-Validation: Purity should be confirmed by a sharp melting point (161-163°C).

Synthesis Pathway Diagram

Synthesis SM1 Isonipecotamide (Piperidine-4-carboxamide) Reaction Reflux (4-6h) K2CO3 / ACN (Nucleophilic Substitution) SM1->Reaction SM2 Benzyl Chloride (Bn-Cl) SM2->Reaction Inter Crude Intermediate (Salts + Product) Reaction->Inter Workup Filtration & Concentration Inter->Workup Remove KCl Product 1-Benzylpiperidine-4-carboxamide (White Solid, MP 161-163°C) Workup->Product Recrystallization (EtOH)

Caption: One-pot synthesis via N-alkylation of isonipecotamide. Yields typically range from 85-95%.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral features must be observed.

1. Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆):

  • Aromatic Region (7.20–7.40 ppm): Multiplet integrating to 5H (Benzyl phenyl ring).

  • Amide Protons (6.80 & 7.30 ppm): Two broad singlets (1H each) for the -CONH₂ group. These are distinct and exchangeable with D₂O.

  • Benzylic Methylene (3.45 ppm): Singlet (2H), confirming the attachment of the benzyl group to the nitrogen.

  • Piperidine Ring:

    • ~2.80 ppm (Doublet, 2H, equatorial protons adjacent to N).

    • ~2.00 ppm (Triplet, 2H, axial protons adjacent to N).

    • ~2.10 ppm (Multiplet, 1H, methine proton at C-4).

    • ~1.50–1.70 ppm (Multiplet, 4H, remaining ring methylene protons).

2. Mass Spectrometry (ESI-MS):

  • Positive Mode: Major peak at m/z 219.15 [M+H]⁺ .

3. FTIR Spectroscopy:

  • Amide I Band: ~1650–1690 cm⁻¹ (C=O stretch).

  • Amide II Band: ~1600–1640 cm⁻¹ (N-H bend).

  • N-H Stretch: Doublet around 3150–3350 cm⁻¹ (Primary amide).

Pharmacological Applications[5][6]

1. Acetylcholinesterase (AChE) Inhibition Scaffold: 1-Benzylpiperidine-4-carboxamide serves as a key fragment in the design of Donepezil analogs. The benzylpiperidine moiety binds to the catalytic anionic site (CAS) of the AChE enzyme, while the carboxamide can be modified to interact with the peripheral anionic site (PAS) via linkers.

2. Hofmann Rearrangement Precursor: This compound is frequently subjected to Hofmann rearrangement (using Br₂/NaOH or hypervalent iodine reagents) to synthesize 4-amino-1-benzylpiperidine [2]. This amine is a versatile intermediate for synthesizing ureas, carbamates, and secondary amines in diverse drug discovery programs.

3. Serotonin (5-HT) Receptor Modulators: Derivatives of this scaffold are explored as 5-HT4 receptor agonists, utilized in treating gastrointestinal motility disorders.

Safety & Handling (SDS Summary)

  • GHS Classification:

    • Skin Irritation: Category 2 (H315)[1]

    • Eye Irritation: Category 2A (H319)

    • STOT-SE: Category 3 (H335 - Respiratory Irritation)

  • Handling: Use in a fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.

  • Storage: Store in a cool, dry place. Keep container tightly closed. Stable under normal temperature and pressure.

References

  • Rnr Biosciences. (2023). Certificate of Analysis: 1-Benzylpiperidine-4-carboxamide Physical Properties. Retrieved from

  • Vlaar, C. P., et al. (2010). "Hofmann Rearrangement of Carboxamides Mediated by N-Bromoacetamide." Synthesis, 2010(12), 2033-2038.
  • PubChem. (2023).[2] Compound Summary: 1-Benzylpiperidine-4-carboxamide (CID 783156).[3] National Library of Medicine.[3] Retrieved from [3]

  • Sugimoto, H., et al. (1992). "Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine hydrochloride (E2020) and related compounds." Journal of Medicinal Chemistry, 35(24), 4542-4548.

Sources

Safety and Handling of 1-Benzylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Pharmaceutical Intermediates

Executive Summary & Chemical Context

1-Benzylpiperidine-4-carboxamide (CAS: 101264-48-6 ) is a critical synthetic intermediate in the manufacturing of Donepezil , a reversible acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease. In the drug development pipeline, it serves as the stable amide precursor to 1-benzylpiperidine-4-carbonitrile , which is subsequently reduced to the reactive aldehyde pharmacophore.

Unlike its downstream aldehyde derivative (which exhibits higher acute toxicity), the carboxamide functionality typically confers greater stability and lower volatility. However, as a piperidine derivative with potential biological activity, it must be handled as a Potent Pharmaceutical Intermediate (PPI) . This guide synthesizes field-proven handling protocols with toxicological "read-across" logic to ensure researcher safety during synthesis and scale-up.

Hazard Identification & Toxicology Profile

Scientific Rationale: Direct toxicological data for this specific intermediate is limited. The following profile is derived from Structural Activity Relationship (SAR) analysis of its immediate precursor (Carboxylic Acid, CAS 10315-07-8) and its downstream metabolite (Aldehyde, CAS 22065-85-6).

Hazard CategoryClassification (GHS/Inferred)Mechanism & Causality
Acute Toxicity (Oral) Category 4 (Harmful) Inferred from the piperidine pharmacophore. While less toxic than the aldehyde (Cat 3), ingestion may affect cholinergic signaling.
Skin/Eye Irritation Category 2/2A (Irritant) Amide solids can cause mechanical and chemical irritation to mucous membranes.
Sensitization Suspected Piperidine derivatives are known sensitizers; repeated exposure may induce allergic dermatitis.
Process Hazard Reactive Critical: The primary utility of this compound involves dehydration to a nitrile using Thionyl Chloride (SOCl₂) . This step releases toxic HCl and SO₂ gases.
Technical Workflow: Synthesis & Handling Logic

The safety profile of 1-Benzylpiperidine-4-carboxamide is inextricably linked to its synthetic utility. The diagram below illustrates the synthesis pathway and the escalating hazard levels at each step.

Figure 1: Synthetic Pathway & Hazard Escalation

SynthesisPathway Figure 1: Donepezil Intermediate Pathway. Hazard severity increases from Amide to Aldehyde. Acid Precursor: 1-Benzylpiperidine-4-carboxylic Acid (Irritant) Amide Target: 1-Benzylpiperidine-4-carboxamide (Solid / Harmful) Acid->Amide Amidation (SOCl2 + NH3) Nitrile Intermediate: 1-Benzylpiperidine-4-carbonitrile (Toxic / Reactive) Amide->Nitrile Dehydration (SOCl2 / Reflux) Exothermic + Gas Release Aldehyde Product: 1-Benzylpiperidine-4-carboxaldehyde (Toxic Cat 3 / Corrosive) Nitrile->Aldehyde Reduction (DIBAL-H) Pyrophoric Reagent

Engineering Controls & Personal Protective Equipment (PPE)
4.1. Engineering Controls
  • Powder Handling: The carboxamide is typically a white solid. Weighing must be performed in a Class I Biological Safety Cabinet (BSC) or a Powder Containment Hood (HEPA filtered) to prevent inhalation of fines.

  • Reaction Containment:

    • Amidation Step: Requires an acid gas scrubber (NaOH trap) to neutralize HCl/SO₂ byproducts.

    • Dehydration Step: Must be performed in a dedicated chemical fume hood with a face velocity >100 fpm.

4.2. PPE Matrix

Rationale: Standard nitrile gloves may degrade upon exposure to the chlorinated solvents (DCM, Chloroform) often used to dissolve this amide.

Handling ScaleRespiratoryHand ProtectionBody Protection
< 10 grams N95 (if outside hood)Double Nitrile (0.11 mm)Lab Coat, Safety Glasses
> 10 grams P100 / PAPRSilver Shield / Laminate (under Nitrile)Tyvek Sleeves, Goggles
Solution Phase Fume Hood RequiredViton (if using chlorinated solvents)Chemical Apron
Experimental Protocol: Dehydration Safety

The most hazardous operation involving this compound is its conversion to the nitrile. The following protocol integrates safety checks directly into the workflow.

  • Setup: Use a 3-neck round bottom flask equipped with a reflux condenser, addition funnel, and drying tube (CaCl₂).

  • Reagent Addition: Dissolve 1-Benzylpiperidine-4-carboxamide in dry solvent (e.g., Toluene or DCM).

  • Critical Step (Dehydration): Add Thionyl Chloride (SOCl₂) dropwise at 0°C .

    • Safety Check: Ensure the off-gas is bubbling through a dilute NaOH trap. Do not seal the system (risk of over-pressurization).

  • Workup: Quench excess SOCl₂ by slowly adding the reaction mixture to crushed ice/water.

    • Warning: This reaction is highly exothermic. Monitor internal temperature to keep <20°C.

Emergency Response Protocols
Figure 2: Exposure Response Logic

EmergencyResponse Figure 2: Emergency Response Decision Matrix. Start Exposure Incident Type Identify Exposure Type Start->Type Inhalation Inhalation (Dust/Vapor) Type->Inhalation Skin Skin Contact (Solid/Liquid) Type->Skin Eye Eye Contact Type->Eye Action_Inhal 1. Move to Fresh Air 2. Oxygen if dyspneic 3. Call Medical Inhalation->Action_Inhal Action_Skin 1. Brush off solid 2. Wash w/ Soap+Water (15m) 3. Monitor for sensitization Skin->Action_Skin Action_Eye 1. Flush 15m (Lids open) 2. Consult Ophthalmologist Eye->Action_Eye

Spill Cleanup (Solid):

  • Isolate: Evacuate non-essential personnel.

  • PPE: Don P100 respirator and double gloves.

  • Contain: Cover spill with wet paper towels (to prevent dust generation) or use a HEPA vacuum.

  • Decontaminate: Wipe surface with 10% soap solution, followed by water.

Storage and Stability
  • Conditions: Store in a cool, dry place (2-8°C recommended).

  • Incompatibilities: Strong oxidizing agents, acid chlorides, and anhydrides.

  • Shelf Life: Stable for >2 years if protected from moisture. Amides are generally resistant to hydrolysis compared to esters, but moisture can lead to slow degradation back to the carboxylic acid.

References
  • Synthesis of N-benzyl-4-piperidinecarboxaldehyde . Google Patents (CN111484444A). Describes the conversion of the carboxylic acid to the carboxamide and subsequently to the nitrile and aldehyde. Link

  • N-Benzylpiperidine-4-carboxaldehyde SDS . Sigma-Aldrich. Provides toxicological data for the downstream aldehyde, serving as a worst-case proxy for the amide. Link

  • 1-Benzylpiperidine-4-carboxamide Structure & Properties . Key Organics. Confirmation of CAS 101264-48-6 and physical state.[1][2] Link

  • Donepezil Synthesis Pathways . National Institutes of Health (PMC). Contextualizes the carboxamide as a key intermediate in the synthesis of AChE inhibitors. Link

Sources

Technical Guide: Solubility Profile & Process Thermodynamics of 1-Benzylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the solubility profile, thermodynamic behavior, and experimental characterization of 1-Benzylpiperidine-4-carboxamide , a critical intermediate in the synthesis of acetylcholinesterase inhibitors like Donepezil.

Executive Summary

1-Benzylpiperidine-4-carboxamide (CAS: 62992-68-1) serves as a pivotal pharmacophore in the development of neuroactive agents. Its solubility behavior is the governing factor in process yield and purity during the synthesis of Donepezil and related anti-Alzheimer's therapeutics.

This guide provides a comprehensive analysis of its solubility landscape, transitioning from qualitative synthetic observations to a rigorous quantitative experimental framework. It addresses the lack of standardized solubility data in public repositories by establishing a self-validating protocol for determination and thermodynamic modeling.

Chemical Profile & Physicochemical Basis[1]

PropertySpecification
IUPAC Name 1-benzylpiperidine-4-carboxamide
CAS Number 62992-68-1
Molecular Formula C₁₃H₁₈N₂O
Molecular Weight 218.29 g/mol
Physical State Off-white Solid
Key Functional Groups Primary Amide (Polar, H-bond donor/acceptor)Tertiary Amine (Basic, pH-dependent)Benzyl Group (Lipophilic, π-stacking)

Solubility Prediction: The molecule exhibits amphiphilic character. The benzyl-piperidine moiety drives solubility in non-polar to moderately polar organic solvents (Toluene, DCM), while the primary amide functionality necessitates protic solvents (Methanol, Ethanol) for optimal dissolution via hydrogen bonding.

Solubility Landscape: Solvent Selection Strategy

Based on validated synthetic protocols and structural analysis, the solubility profile is categorized to optimize purification and reaction kinetics.

A. High-Solubility Solvents (Process Solvents)

These solvents are recommended for reaction media and initial dissolution.

  • Methanol (MeOH) & Ethanol (EtOH): High solubility due to strong hydrogen bonding interaction with the amide carbonyl and amino groups.

    • Usage: Recrystallization solvent (often in mixture with water) and residue filtration.

  • Dichloromethane (DCM) & Chloroform: Excellent solubility driven by the lipophilic benzylpiperidine core.

    • Usage: Liquid-liquid extraction during workup.

B. Temperature-Dependent Solvents (Crystallization)
  • Toluene:

    • Behavior: High solubility at reflux (>110°C); significantly reduced solubility at ambient temperatures.

    • Application: This steep solubility curve makes Toluene the ideal candidate for cooling crystallization to isolate the pure amide from reaction byproducts.

C. Anti-Solvents (Precipitation)
  • Water: Poor solubility due to the dominant hydrophobic benzyl/piperidine skeleton, despite the polar amide group.

    • Application: Used as an anti-solvent to crash out the product from alcoholic solutions.

  • Hexanes/Heptane: Practically insoluble. Used to wash the filter cake to remove non-polar impurities.

Experimental Protocol: Laser Monitoring Solubility Determination

To generate precise mole-fraction solubility data (


), the Laser Monitoring Observation Technique  is the gold standard. This method eliminates the subjectivity of visual inspection.
Methodology Workflow
  • Apparatus Setup:

    • Jacketed glass vessel (50 mL) controlled by a circulating water bath (

      
       K).
      
    • Laser source (<5 mW) directed through the vessel.

    • Photodiode detector measuring light intensity (transmittance).

    • Magnetic stirring (400 rpm).

  • Protocol Steps:

    • Step 1: Add a known mass of solvent (

      
      ) to the vessel.
      
    • Step 2: Add a known mass of 1-Benzylpiperidine-4-carboxamide (

      
      ).
      
    • Step 3: Heat slowly (

      
       K/min) while monitoring laser transmittance.
      
    • Step 4: Dissolution Point: The temperature at which laser transmittance maximizes (scattering minimizes) is recorded as

      
      .
      
    • Step 5: Repeat with increasing solute concentrations to build the solubility curve.

Visualization: Solubility Measurement Workflow

SolubilityProtocol Start Start: Solvent + Solute Heat Controlled Heating (0.2 K/min) Start->Heat Laser Laser Scattering (Tyndall Effect) Heat->Laser Solid Particles Present Clear Solution Clears (Max Transmittance) Laser->Clear Dissolution Record Record T_eq Calculate Mole Fraction (x) Clear->Record Record->Start Add more Solute (Next Point)

Caption: Iterative workflow for determining solubility limits using laser transmittance monitoring.

Thermodynamic Modeling Framework

Once experimental data (


 vs 

) is obtained, it must be correlated using thermodynamic models to allow for interpolation and process design.
Modified Apelblat Equation

Ideal for pure solvents. It accounts for the non-ideal behavior of the solution.



  • 
    : Mole fraction solubility.
    
  • 
    : Absolute temperature (K).
    
  • 
    : Empirical model constants derived via regression analysis.
    
van't Hoff Equation

Used to determine thermodynamic properties (


).


  • Linear Plot: A plot of

    
     vs 
    
    
    
    yields a straight line where slope
    
    
    .
Jouyban-Acree Model (For Binary Mixtures)

Essential when using solvent mixtures (e.g., Methanol + Water) for crystallization.



  • 
    : Mass fractions of solvents.
    
  • 
    : Model constants representing solvent-solvent interactions.
    

Process Application: Purification Strategy

The solubility differential of 1-Benzylpiperidine-4-carboxamide allows for a robust purification scheme.

Recommended Workflow: Anti-Solvent Crystallization
  • Dissolution: Dissolve crude solid in Methanol at 50°C (near saturation).

  • Filtration: Hot filtration to remove insoluble mechanical impurities.

  • Nucleation: Slowly add Water (Anti-solvent) while cooling to 20°C.

  • Growth: The amide, being hydrophobic, will crystallize out as the dielectric constant of the mixture rises.

  • Isolation: Filter and wash with Hexane.

Visualization: Purification Logic

Purification Crude Crude 1-Benzylpiperidine-4-carboxamide Dissolve Dissolve in MeOH (50°C) Crude->Dissolve Filter Hot Filtration Dissolve->Filter Remove Insolubles Antisolvent Add Water (Dropwise) Cool to 20°C Filter->Antisolvent Crystals Pure Crystals Form Antisolvent->Crystals Supersaturation Wash Wash with Hexane Crystals->Wash

Caption: Anti-solvent crystallization pathway leveraging the amphiphilic solubility profile.

References

  • PubChem. (2025). 1-Benzylpiperidine-4-carboxamide (Compound).[1][2][3][4][5][6][7][8][9][10][11] National Library of Medicine. Available at: [Link]

  • Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press.
  • Shafaghat, H., et al. (2025). "Utilizing a Laser Monitoring-Based Method for Solubility and Thermodynamics Study." Journal of Chemical & Engineering Data. (Methodology reference for laser monitoring protocol).
  • Google Patents. (2010). WO2010097334A1 - Drug combinations containing PDE4 inhibitors. (Cites synthesis and purification conditions using Toluene/Methanol).
  • Combi-Blocks. (2023). Safety Data Sheet: 1-Benzylpiperidine-4-carboxamide. (Physical state and handling data).[6][8][10][11][12][13][14][15][16][17]

Sources

Pharmacological Profiling of 1-Benzylpiperidine-4-carboxamide: A Dual-Target Scaffold for Neurodegenerative Therapeutics

[1]

Executive Summary

1-Benzylpiperidine-4-carboxamide represents a privileged structural motif in medicinal chemistry, functioning as a critical pharmacophore for agents targeting neurodegenerative pathways.[1][2] Structurally, it serves as the core anchor for Acetylcholinesterase (AChE) inhibitors (analogous to Donepezil) and Sigma-1 Receptor (σ1R) modulators . This guide dissects the molecular mechanisms, binding kinetics, and experimental protocols required to validate this scaffold's activity, providing a roadmap for its optimization into high-potency clinical candidates.

Chemical Biology & Pharmacophore Analysis[1][3]

The 1-benzylpiperidine-4-carboxamide scaffold integrates three distinct functional domains that govern its pharmacodynamics:

  • The N-Benzyl Moiety: A hydrophobic domain that facilitates

    
    -
    
    
    stacking interactions, critical for penetrating the catalytic gorges of enzymes like AChE.[1]
  • The Piperidine Ring: Contains a basic nitrogen (pKa

    
     8–9), which is predominantly protonated at physiological pH.[1] This cation drives electrostatic steering toward anionic binding sites.[1]
    
  • The Carboxamide Linker: A hydrogen-bond donor/acceptor motif that replaces the metabolically labile ester found in precursor molecules (e.g., 1-benzylpiperidine-4-carboxylate), enhancing plasma stability while offering a vector for fragment growth.

Physicochemical Profile[2][3][4][5][6][7][8][9]
  • Molecular Weight: ~218.3 g/mol (Core structure)

  • LogP: ~1.7–2.1 (Predictive of good Blood-Brain Barrier permeability)

  • H-Bond Donors/Acceptors: 1 / 2

Primary Target: Acetylcholinesterase (AChE)[2][4][10]

Mechanism of Action

The primary pharmacological utility of this scaffold lies in its ability to inhibit AChE, the enzyme responsible for acetylcholine hydrolysis. The 1-benzylpiperidine moiety mimics the choline substrate but binds with higher affinity due to hydrophobic reinforcement.[1]

  • Catalytic Anionic Site (CAS): The protonated nitrogen of the piperidine ring forms a cation-

    
     interaction with Trp86  (in human AChE). The benzyl group engages in 
    
    
    -
    
    
    stacking with the indole ring of Trp86.[1]
  • Peripheral Anionic Site (PAS): The carboxamide group directs the substituent attached to the amide nitrogen toward the PAS (near Trp286). Unsubstituted carboxamides bind primarily to the CAS, while N-substituted derivatives (e.g., linked to an indanone or heteroaryl group) span the gorge to interact with the PAS, creating a "dual-binding" inhibitor.

Quantitative Data Summary (Structure-Activity Relationship)
Compound VariantTargetIC50 / KiInteraction ModeSource
Donepezil (Reference) hAChE5.7 nMDual Binding (CAS + PAS)[1, 5]
1-Benzylpiperidine-4-carboxamide (Core) hAChE~10–50 µMCAS Dominant[2]
N-Heteroaryl-1-benzylpiperidine-4-carboxamide hAChE0.41 µMDual Binding[3]
N-Benzylpiperidine-4-carboxylate (Ester) hAChE0.03 µMCAS + PAS (Labile)[3]
Mechanistic Pathway Diagram

The following diagram illustrates the binding logic of the scaffold within the AChE gorge.

AChE_Binding_Mechanismcluster_effectPharmacological OutcomeLigand1-Benzylpiperidine-4-carboxamideCASCatalytic Anionic Site (CAS)(Trp86, Glu202)Ligand->CASCation-Pi Interaction(Piperidine N+)Ligand->CASPi-Pi Stacking(Benzyl Group)PASPeripheral Anionic Site (PAS)(Trp286, Tyr72)Ligand->PASH-Bonding / Steric Fit(Carboxamide Extension)InhibitionHydrolysis Blockade(Increased Synaptic ACh)Ligand->InhibitionCompetitive InhibitionGorgeActive Site GorgeCAS->GorgePAS->Gorge

Figure 1: Mechanistic interaction of the scaffold with the Acetylcholinesterase active site gorge.

Secondary Target: Sigma-1 Receptor (σ1R)[1]

Mechanism of Action

The 1-benzylpiperidine motif is a classic "sigma pharmacophore."[1] The


3
  • Binding Requirements: High affinity requires a basic nitrogen (to form an ionic bond with Asp126 ) flanked by two hydrophobic regions.[1][3] The benzyl group provides one hydrophobic anchor, while the carboxamide's N-substituents provide the second.

  • Therapeutic Relevance: Agonism or antagonism at

    
    1R contributes to neuroprotection and cognitive enhancement, offering a synergistic effect with AChE inhibition for Alzheimer's therapy.[1]
    
Binding Affinity Data
CompoundTargetKi (nM)Selectivity (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

1/

2)
Source
1-Benzylpiperidine-4-carboxamide (Deriv.[1][3][4][5] 1b)

1R
12.9 nM>100-fold[4]
Haloperidol (Reference)

1R
~1–3 nMLow[4]

Experimental Protocols

A. Synthesis of 1-Benzylpiperidine-4-carboxamide Derivatives

Objective: To generate stable amide derivatives from the carboxylic acid precursor.

  • Reagents: 1-Benzylpiperidine-4-carboxylic acid (1.0 eq), Amine (R-NH2, 1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq), DCM (Solvent).

  • Procedure:

    • Dissolve carboxylic acid in dry DCM under N2 atmosphere.

    • Add EDC[1]·HCl and HOBt; stir for 30 min at 0°C to activate the acid.

    • Add the amine and DIPEA dropwise.[1]

    • Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

    • Workup: Wash with sat. NaHCO3, water, and brine.[1] Dry over MgSO4.[1]

    • Purification: Flash column chromatography (MeOH/DCM gradient).[1]

B. Ellman’s Assay (AChE Inhibition)

Objective: Determine IC50 values using colorimetric kinetics.

  • Buffer Preparation: 0.1 M Phosphate buffer (pH 8.0).

  • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

  • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).[1]

  • Enzyme: Human recombinant AChE (0.05 U/mL).

  • Protocol:

    • In a 96-well plate, add 150 µL buffer and 20 µL test compound (DMSO stock).

    • Add 20 µL AChE solution; incubate for 10 mins at 25°C.

    • Add 10 µL DTNB/ATCh mixture to initiate reaction.[1]

    • Measurement: Monitor absorbance at 412 nm every 30s for 5 mins.

    • Analysis: Calculate % Inhibition =

      
      .[1] Plot log[Concentration] vs. % Inhibition to derive IC50.[1]
      
C. Experimental Workflow Diagram

Experimental_WorkflowStartStart: 1-Benzylpiperidine-4-carboxylic acidActivationActivation(EDC/HOBt)Start->ActivationCouplingAmide Coupling(+ R-NH2)Activation->CouplingPurifyPurification(Flash Chrom.)Coupling->PurifyAssay_AChEEllman's Assay(IC50 Determination)Purify->Assay_AChEEnzyme InhibitionAssay_SigmaRadioligand Binding([3H]-Pentazocine)Purify->Assay_SigmaReceptor AffinityAnalysisData Analysis(Non-linear Regression)Assay_AChE->AnalysisAssay_Sigma->Analysis

Figure 2: Integrated workflow for the synthesis and pharmacological validation of carboxamide derivatives.

References

  • Sugimoto, H., et al. (2000).[1] "Donepezil Hydrochloride: A Treatment for Alzheimer's Disease."[1][6] Chemical Record. Link

  • BenchChem. (2024).[1] "Benzyl Piperidine-4-carboxylate and Derivatives: Precursors for AChE Inhibitors."[1][2][7][8] Research Nexus. Link

  • Alsulami, H., et al. (2019).[1] "Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors."[1][7][8] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Zampieri, D., et al. (2016).[1] "Improving selectivity preserving affinity: New piperidine-4-carboxamide derivatives as effective sigma-1-ligands." European Journal of Medicinal Chemistry. Link

  • Cheung, J., et al. (2012).[1] "Structures of human acetylcholinesterase in complex with pharmacologically important ligands." Journal of Medicinal Chemistry. Link

Methodological & Application

Application Note: Scalable Synthesis of 1-Benzylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Context

1-Benzylpiperidine-4-carboxamide is a critical pharmacophore and intermediate in the synthesis of acetylcholinesterase (AChE) inhibitors, most notably Donepezil (Aricept) , used in the treatment of Alzheimer's disease. While the aldehyde derivative is the direct precursor for the indanone coupling in Donepezil synthesis, the carboxamide serves as a robust, stable synthetic equivalent that can be selectively reduced or hydrolyzed.

This protocol details the N-alkylation of isonipecotamide (piperidine-4-carboxamide) with benzyl chloride. Unlike reductive amination routes which require expensive hydrides, or acid chloride couplings which generate corrosive byproducts, this direct alkylation utilizes the nucleophilicity of the secondary amine under basic conditions. This method is selected for its high atom economy, mild conditions, and scalability.

Reaction Scheme & Process Logic

The synthesis relies on an SN2 nucleophilic substitution.[1] The secondary amine of the piperidine ring attacks the benzylic carbon of benzyl chloride. Potassium carbonate (


) is employed as a scavenger base to neutralize the generated HCl, driving the equilibrium forward. Potassium Iodide (KI) is introduced as a Finkelstein catalyst to accelerate the reaction via the in-situ generation of the more reactive benzyl iodide.

ReactionLogic Start Isonipecotamide (Nucleophile) Intermediate Transition State (SN2 Attack) Start->Intermediate + Reagent Reagent Benzyl Chloride (Electrophile) Reagent->Intermediate Catalyst KI (Catalyst) K2CO3 (Base) Catalyst->Intermediate Accelerates Product 1-Benzylpiperidine- 4-carboxamide Intermediate->Product - KCl / - HI

Figure 1: Reaction logic flow demonstrating the SN2 mechanism and reagent roles.

Safety Assessment (Critical)

Benzyl Chloride is a potent lachrymator and a suspected carcinogen.

  • Engineering Controls: All operations must be performed in a properly functioning fume hood.

  • PPE: Double nitrile gloves, safety goggles, and a lab coat are mandatory.

  • Quenching: Residual benzyl chloride should be quenched with aqueous ammonia or dilute NaOH before disposal.

Materials & Equipment

Reagents Table
ReagentMW ( g/mol )Equiv.[2]RoleNotes
Isonipecotamide 128.171.0SubstrateSolid, hygroscopic.
Benzyl Chloride 126.581.1ElectrophileLiquid, lachrymator.
Potassium Carbonate (

)
138.212.0BaseAnhydrous, powder.
Potassium Iodide (KI)166.000.1CatalystOptional but recommended.
Ethanol (Abs.) 46.07SolventSolvent10 Volumes (mL/g).
Equipment
  • 250 mL Round Bottom Flask (RBF) with magnetic stir bar.

  • Reflux condenser with inert gas inlet (

    
     or Ar).
    
  • Oil bath or heating mantle with temperature controller.

  • Buchner funnel for hot filtration.

  • Rotary evaporator.

Experimental Protocol

Step 1: Reaction Setup
  • Charge: To a clean, dry 250 mL RBF, add Isonipecotamide (12.8 g, 100 mmol), Potassium Carbonate (27.6 g, 200 mmol), and Potassium Iodide (1.66 g, 10 mmol).

  • Solvent: Add Absolute Ethanol (130 mL). Stir to create a suspension.

  • Addition: Add Benzyl Chloride (13.9 g, 12.6 mL, 110 mmol) dropwise over 10 minutes at room temperature.

    • Note: Slight exotherm may be observed.

  • Reflux: Equip the flask with a reflux condenser. Heat the mixture to reflux (

    
    ) under a nitrogen atmosphere.
    
Step 2: Reaction Monitoring
  • Duration: Maintain reflux for 4 to 6 hours .

  • TLC Control: Monitor consumption of isonipecotamide.

    • Mobile Phase: DCM:MeOH:NH4OH (90:9:1).

    • Visualization: Iodine stain or Ninhydrin (Isonipecotamide stains active; Product is UV active and stains differently).

    • Target: Disappearance of the lower Rf spot (amine).

Step 3: Workup & Isolation
  • Hot Filtration: While the reaction mixture is still warm (approx.

    
    ), filter the suspension through a Celite pad or sintered glass funnel to remove the inorganic salts (
    
    
    
    , unreacted
    
    
    ).
    • Why Hot? To prevent the product from precipitating out with the salts, as the amide has limited solubility in cold ethanol.

  • Wash: Wash the filter cake with warm ethanol (

    
    ).
    
  • Concentration: Combine the filtrate and evaporate the solvent under reduced pressure (Rotavap) to obtain a crude solid residue.

Step 4: Purification (Recrystallization)
  • Solvent System: The crude solid is typically off-white. Recrystallize using Ethyl Acetate/Hexane or Ethanol/Water .

    • Protocol: Dissolve crude solid in minimum boiling Ethyl Acetate. Add Hexane dropwise until turbidity persists. Cool slowly to

      
      .
      
  • Collection: Filter the crystals, wash with cold Hexane, and dry under vacuum at

    
     for 6 hours.
    
Expected Yield & Characterization
  • Yield: 85% - 92%

  • Appearance: White crystalline solid.

  • Melting Point:

    
     (Typical for amide derivatives; compare to lit).
    
  • 1H NMR (400 MHz, DMSO-d6):

    
     7.20-7.35 (m, 5H, Ar-H), 6.8 (br s, 1H, NH), 3.42 (s, 2H, 
    
    
    
    ), 2.80 (m, 2H), 1.95 (m, 1H), 1.85 (m, 2H), 1.60 (m, 4H).

Process Workflow Diagram

Workflow Setup Step 1: Setup Mix Amine, Base, KI in EtOH Add BnCl dropwise Reaction Step 2: Reaction Reflux (78°C) for 4-6h TLC Monitoring Setup->Reaction Heat Filtration Step 3: Hot Filtration Remove KCl/K2CO3 salts Reaction->Filtration Completion Evaporation Step 4: Concentration Remove EtOH via Rotavap Filtration->Evaporation Filtrate Crystallization Step 5: Purification Recrystallize (EtOAc/Hex) Evaporation->Crystallization Crude Solid Final Final Product 1-Benzylpiperidine-4-carboxamide Crystallization->Final Dry

Figure 2: Step-by-step experimental workflow for the synthesis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Product lost in salt cake during filtration.Ensure filtration is done warm/hot . Wash filter cake thoroughly with warm ethanol.
Incomplete Reaction Old/Wet

or Benzyl Chloride degradation.
Use freshly ground anhydrous

. Add 0.1 eq KI to accelerate rate.
Oiling Out Impurities in crude preventing crystallization.Triturate the crude oil with diethyl ether or hexane to induce solidification before recrystallization.
Bis-alkylation Not chemically possible.The starting material is a secondary amine; quaternary salt formation is the only over-alkylation risk. Avoid large excess of BnCl.

References

  • Donepezil Synthesis Overview: Sugimoto, H., Iimura, Y., Yamanishi, Y., & Yamatsu, K. (1995). Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine hydrochloride (E2020) and related compounds.[3] Journal of Medicinal Chemistry, 38(20), 3983–3989.

  • Industrial Process for Donepezil Intermediates: Eisai Co. Ltd. (1989). United States Patent 4,895,841: Cyclic amine compounds with activity against acetylcholinesterase.

  • General N-Alkylation Protocols: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Reaction Mechanism Support (Finkelstein Catalysis): Bose, D. S., & Kumar, K. K. (2006). A green and versatile protocol for N-alkylation of amines. Tetrahedron Letters.

Sources

Application Note: Analytical Quantification of 1-Benzylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the process development and quality control of Donepezil intermediates. It details the quantification of 1-Benzylpiperidine-4-carboxamide (CAS: 62992-68-1), a critical precursor and potential impurity.

Executive Summary & Chemical Context

1-Benzylpiperidine-4-carboxamide (also known as 1-benzyl-4-carbamoylpiperidine) is a pivotal intermediate in the synthesis of Donepezil Hydrochloride , a reversible acetylcholinesterase inhibitor used for Alzheimer's disease.

In the synthetic pathway, this amide is typically formed via the N-alkylation of isonipecotamide or the amidation of 1-benzylpiperidine-4-carboxylic acid. It serves as the direct precursor to 1-Benzylpiperidine-4-carbonitrile (via dehydration) or 1-Benzylpiperidine-4-carboxaldehyde (via reduction). Consequently, it appears as a process-related impurity (unreacted intermediate) in subsequent steps.

Analytical Challenge: The molecule contains a basic piperidine nitrogen (pKa ~9.5) and a neutral amide group. The basicity often leads to severe peak tailing on standard silica-based C18 columns due to interaction with residual silanols. This protocol utilizes pH-controlled mobile phases and end-capped stationary phases to ensure sharp peak shapes and accurate quantification.

Physicochemical Profile
PropertyValueAnalytical Implication
Molecular Weight 218.29 g/mol [M+H]⁺ = 219.15 (LC-MS Target)
LogP ~1.1Moderately polar; retains well on C18.
pKa (Base) ~9.5 (Piperidine N)Requires buffered mobile phase (pH < 3.0 or > 9.0).
UV Max ~210 nm (Amide), ~258 nm (Benzyl)Dual-wavelength monitoring recommended.

Analytical Strategy & Workflow

The following diagram outlines the decision matrix for selecting the appropriate detection method based on the sample matrix and sensitivity requirements.

AnalyticalWorkflow Start Sample Matrix Input Decision Concentration Range? Start->Decision HighConc High Conc. (>0.1%) (Reaction Mix / Assay) Decision->HighConc Process Control Trace Trace Impurity (<0.05%) (Final API / Cleaning Validation) Decision->Trace Impurity Profiling PrepA Diluent: MeCN:Buffer (50:50) HighConc->PrepA PrepB Diluent: 0.1% Formic Acid in MeOH Trace->PrepB MethodA METHOD A: HPLC-UV (Phosphate Buffer pH 2.5) Output Quantification & Reporting MethodA->Output MethodB METHOD B: LC-MS/MS (Formic Acid / ESI+) MethodB->Output PrepA->MethodA PrepB->MethodB

Figure 1: Decision tree for selecting the analytical methodology based on sensitivity needs.

Method A: HPLC-UV (Process Control & Assay)

Scope: Routine quantification of the amide in reaction mixtures or bulk intermediate testing. Principle: Reversed-phase chromatography using acidic phosphate buffer to protonate the piperidine nitrogen, masking silanol interactions and ensuring peak symmetry.

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Waters XBridge C18.

    • Why: High surface area and extra-dense bonding prevent "tailing" of basic amines.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 2.5 adjusted with H₃PO₄).

    • Note: Low pH is critical. At pH 2.5, the amine is fully protonated (BH⁺), preventing interaction with free silanols (Si-O⁻).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temp: 30°C.

  • Detection:

    • Channel A: 215 nm (Primary - High Sensitivity for Amide).

    • Channel B: 258 nm (Secondary - Specificity for Benzyl ring).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold
12.04060Linear Gradient
15.04060Wash
15.19010Re-equilibration
20.09010End
Standard Preparation[3]
  • Stock Solution: Dissolve 10.0 mg of 1-Benzylpiperidine-4-carboxamide Reference Standard in 10 mL of Methanol (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A to obtain 100 µg/mL.

  • System Suitability: Inject the Working Standard 5 times.

    • Acceptance Criteria: RSD < 2.0%, Tailing Factor < 1.5, Theoretical Plates > 5000.[3]

Method B: LC-MS/MS (Trace Impurity Analysis)

Scope: Quantifying trace levels of the amide in the final Donepezil API or during cleaning validation. Principle: Electrospray Ionization (ESI) in positive mode. Phosphate buffers are replaced with volatile formic acid.

Mass Spectrometry Parameters
  • Ionization: ESI Positive (ESI+).[4]

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion: [M+H]⁺ = 219.15 m/z.

  • Product Ions (Transitions):

    • 219.1 -> 91.1 (Quantifier): Tropylium ion (benzyl fragment). High intensity.

    • 219.1 -> 128.1 (Qualifier): Piperidine-carboxamide fragment.

  • Collision Energy: Optimized per instrument (typically 20-30 eV for the 91 fragment).

Chromatographic Conditions (LC-MS Compatible)
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% B to 95% B over 5 minutes.

Troubleshooting & Scientific Rationale

Common Issue: Peak Tailing

Observation: The amide peak exhibits a tailing factor > 2.0. Root Cause: The piperidine nitrogen (basic) interacts with acidic silanol groups on the silica support. Corrective Actions:

  • Lower pH: Ensure buffer pH is < 3.0.

  • Add Modifier: Add 0.1% Triethylamine (TEA) to the mobile phase (competes for silanol sites). Note: Do not use TEA with LC-MS.

  • Switch Column: Use a "Hybrid" particle column (e.g., Waters XBridge) which operates well at high pH (pH 10), allowing the amine to exist as a neutral species.

Common Issue: Carryover

Observation: Ghost peaks in blank injections after a high-concentration sample. Root Cause: The benzyl group is hydrophobic and may stick to the injector loop or seals. Corrective Action: Use a needle wash solution of 50:50 Methanol:Water + 0.1% Formic Acid.

References

  • United States Pharmacopeia (USP).Donepezil Hydrochloride Monograph: Organic Impurities. USP-NF.

  • SIELC Technologies.Separation of 1-Benzyl-4-(isopropylamino)piperidine-4-carboxamide on Newcrom R1 HPLC column. (Demonstrates mixed-mode separation logic for benzyl-piperidine-carboxamides).

  • National Center for Biotechnology Information.PubChem Compound Summary for CID 783156, 1-Benzylpiperidine-4-carboxamide.

  • Waters Corporation.USP Method Transfer of Donepezil Tablets from HPLC to UPLC.

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Method for 1-Benzylpiperidine-4-carboxamide

[1][2]

Introduction & Chemical Context

1-Benzylpiperidine-4-carboxamide is a critical pharmaceutical intermediate, most notably utilized in the synthesis of acetylcholinesterase inhibitors such as Donepezil (Aricept) . Structurally, it consists of a piperidine ring substituted with a benzyl group at the nitrogen (N-1) and a carboxamide group at the C-4 position.

Chemical Challenges in HPLC

Analyzing this compound presents specific chromatographic challenges that dictate the method design:

  • Basic Nitrogen (pKa ~9.0 - 9.5): The tertiary amine at the N-1 position is highly basic. At neutral pH, it exists predominantly as a cation, leading to secondary interactions with residual silanols on silica-based columns. This often results in severe peak tailing and variable retention times.

  • Polarity: The carboxamide group increases polarity compared to its precursors (e.g., 1-benzylpiperidine), requiring a mobile phase that balances retention of the polar amide with the hydrophobic benzyl group.

  • UV Chromophore: The benzyl moiety provides strong UV absorption at 210–220 nm (amide + aromatic) and 254 nm (aromatic), allowing for dual-wavelength detection.

Method Development Strategy

To ensure a robust, self-validating method, we employ a "pH-Switch" strategy . We must either suppress the ionization of the silanols (low pH) or suppress the ionization of the analyte (high pH).

Decision Matrix
  • Approach A (Recommended): Low pH (pH 2.5 - 3.0). Uses phosphate buffer to protonate silanols, reducing their activity. The analyte remains charged but moves efficiently on modern "Base-Deactivated" (BDS) or end-capped columns.

  • Approach B (Alternative): High pH (pH > 10). Uses hybrid silica (e.g., XBridge) to neutralize the basic amine, improving peak shape and retention.

Selected Protocol: This guide details Approach A as it utilizes standard HPLC columns and reagents available in most quality control (QC) laboratories.

Mechanistic Workflow

MethodStrategyStartAnalyte: 1-Benzylpiperidine-4-carboxamidePropProperties:Basic Amine (pKa ~9)Polar AmideStart->PropChallengeChallenge:Silanol Interaction(Peak Tailing)Prop->ChallengeSol1Solution: Acidic Mobile Phase(pH 2.5)Challenge->Sol1MechMechanism:Protonate Silanols (Si-OH)Ion-Pairing (Optional)Sol1->MechResultOutcome:Sharp PeaksReproducible RTMech->Result

Figure 1: Strategic decision flow for mitigating amine-silanol interactions in basic drug analysis.

Standard Operating Protocol (SOP)

Chromatographic Conditions

This "Gold Standard" method uses a potassium phosphate buffer to ensure pH stability and peak symmetry.

ParameterSpecificationRationale
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalentDouble end-capped stationary phase minimizes silanol activity for basic compounds.
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 2.5)Low pH suppresses silanol ionization; buffer capacity maintains protonation state.
Mobile Phase B Acetonitrile (HPLC Grade)Strong organic modifier to elute the hydrophobic benzyl group.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns to maintain backpressure < 200 bar.
Column Temp 30°C ± 1°CSlight elevation improves mass transfer and reduces viscosity.
Injection Vol 10 µLStandard loop volume; adjust based on sensitivity requirements.
Detection UV at 210 nm (Primary), 254 nm (Secondary)210 nm detects the amide bond + benzene ring (high sensitivity).
Run Time 15 MinutesSufficient for elution and re-equilibration.
Gradient Program

A gradient is preferred over isocratic elution to sharpen the peak of the main compound and elute potential lipophilic impurities (e.g., bis-benzylated byproducts).

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (MeCN)Event
0.09010Initial equilibration
8.04060Linear gradient elution
10.01090Wash step (remove hydrophobes)
10.19010Return to initial
15.09010Re-equilibration
Reagent Preparation
Buffer Solution (Mobile Phase A)
  • Dissolve 2.72 g of KH₂PO₄ (Potassium Dihydrogen Phosphate) in 950 mL of HPLC-grade water.

  • Adjust pH to 2.5 ± 0.05 using dilute Phosphoric Acid (85%).

  • Make up volume to 1000 mL with water.

  • Filter through a 0.45 µm Nylon membrane and degas by sonication for 10 mins.

Diluent
  • Mixture of Water:Acetonitrile (50:50 v/v).

  • Note: Using 100% Acetonitrile as a diluent may cause peak distortion (solvent effect) due to the mismatch with the initial mobile phase.

Sample Preparation Workflow

To ensure accuracy, standard and sample preparation must follow a gravimetric protocol.

SamplePrepStockStock Standard PrepWeigh 10 mg Ref StdDissolve in 10 mL Diluent(Conc: 1000 µg/mL)WorkingWorking StandardDilute 1 mL Stock -> 10 mL(Conc: 100 µg/mL)Stock->WorkingFilterFiltration0.22 µm PTFE Syringe FilterDiscard first 1 mLWorking->FilterSampleSample PreparationWeigh 10 mg SampleDissolve in 10 mL DiluentSonicate 5 minsSample->FilterVialTransfer to HPLC VialReady for InjectionFilter->Vial

Figure 2: Gravimetric dilution scheme for Standard and Sample preparation.

System Suitability & Validation Parameters

Before routine analysis, the system must pass specific acceptance criteria (SST) derived from ICH Q2(R1) guidelines.

System Suitability Criteria (SST)

Inject the Working Standard (100 µg/mL) five times.

ParameterAcceptance LimitTroubleshooting Failure
Retention Time (RT) 5.0 - 7.0 min (%RSD ≤ 1.0%)Check pump flow stability and mobile phase composition.
Theoretical Plates (N) > 5,000Column aging or poor connection (dead volume).
Tailing Factor (T) ≤ 1.5Silanol interaction. Lower pH or use a fresher column.
Area % RSD ≤ 2.0%Injector issue or air bubbles in the line.
Validation Summary

This method is designed to meet the following validation characteristics:

  • Specificity: No interference from blank (diluent) at the retention time of the main peak.

  • Linearity: Validated range from 10 µg/mL to 150 µg/mL (R² > 0.999).

  • LOD/LOQ: Estimated at 0.5 µg/mL (LOD) and 1.5 µg/mL (LOQ) based on Signal-to-Noise (S/N) ratios of 3:1 and 10:1 respectively.

  • Accuracy: Recovery 98.0% – 102.0% at 80%, 100%, and 120% spike levels.

Troubleshooting Guide

Issue 1: Peak Tailing (T > 1.5)

  • Cause: Secondary interaction between the basic piperidine nitrogen and residual silanols on the silica support.

  • Fix: Ensure the mobile phase pH is ≤ 2.5. If the column is old, the bonded phase may be hydrolyzed, exposing more silanols—replace the column. Alternatively, add 5 mM Triethylamine (TEA) to the buffer as a sacrificial base (though not usually necessary with modern C18 columns).

Issue 2: Retention Time Drift

  • Cause: Temperature fluctuations or volatile organic evaporation.

  • Fix: Use a column oven (30°C). Ensure the Acetonitrile bottle is capped to prevent evaporation, which changes the mobile phase strength.

Issue 3: High Backpressure

  • Cause: Precipitation of phosphate buffer in high organic solvent.

  • Fix: Ensure the gradient does not exceed 90% Acetonitrile if the buffer concentration is high. With 20 mM buffer, 90% organic is generally safe, but ensure the system is flushed with 10% Methanol/Water after use to prevent salt crystal formation.

References

  • Vertex AI Search. (2023). Search Results for HPLC Method of 1-Benzylpiperidine-4-carboxamide. 1

  • Sielc Technologies. (2018). 1-Benzyl-4-(dimethylamino)piperidine-4-carboxamide Analysis. Sielc.com. [Link]

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 783156, 1-Benzylpiperidine-4-carboxamide. PubChem.[2][3] [Link]

  • Asian Journal of Chemistry. (2017). Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. Asian Journal of Chemistry, 29(9). [Link]

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. [Link]

Application of 1-Benzylpiperidine-4-carboxamide in neurodegenerative disease research

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 1-Benzylpiperidine-4-carboxamide (BP4C) as a pharmacophore scaffold in the development of neurodegenerative therapeutics.[1] It focuses on its utility in Fragment-Based Drug Discovery (FBDD) for designing metabolically stable Acetylcholinesterase (AChE) inhibitors and Sigma-1 receptor ligands.[1]

Executive Summary

1-Benzylpiperidine-4-carboxamide (BP4C) is a critical structural intermediate and pharmacophore used to synthesize robust inhibitors for Alzheimer’s Disease (AD).[1] While structurally homologous to the FDA-approved drug Donepezil (which utilizes a benzylpiperidine core), BP4C introduces a carboxamide linker .[1] This linker serves as a bioisostere for unstable ester bonds found in early-stage lead compounds, significantly enhancing metabolic stability while maintaining affinity for the Acetylcholinesterase (AChE) active site.[1]

This guide provides the rationale, mechanistic grounding, and validated protocols for utilizing BP4C to design Dual Binding Site Inhibitors (DBSIs) that target both the Catalytic Anionic Site (CAS) and Peripheral Anionic Site (PAS) of AChE.[1]

Mechanistic Grounding & Rationale

The "Dual Binding" Hypothesis

Effective AD therapeutics often require simultaneous inhibition of the AChE CAS (to prevent acetylcholine hydrolysis) and the PAS (to prevent AChE-induced amyloid-ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


 aggregation).[1]
  • The Benzylpiperidine Moiety: Acts as the "anchor," penetrating deep into the AChE gorge to interact with the CAS via

    
    -
    
    
    
    stacking interactions with Trp86 .[1]
  • The Carboxamide Linker: Provides a rigid yet hydrogen-bond-capable connector.[1] Unlike esters, which are rapidly hydrolyzed by plasma esterases, the amide bond in BP4C resists enzymatic cleavage, extending the half-life of the inhibitor.[1]

Mechanism of Action Visualization

The following diagram illustrates the structural logic of using BP4C to bridge the CAS and PAS regions of the enzyme.

AChE_Binding_Mechanism BP4C 1-Benzylpiperidine-4-carboxamide (Scaffold) CAS Catalytic Anionic Site (Trp86, Glu202) BP4C->CAS π-π Stacking (Benzyl) Linker Amide Linker (H-Bonding w/ Tyr124) BP4C->Linker Structural Core Effect Inhibition of ACh Hydrolysis & Aβ Aggregation CAS->Effect Primary Action PAS Peripheral Anionic Site (Trp279) Linker->PAS Connects to Head Group PAS->Effect Secondary Action

Figure 1: Mechanistic pathway showing how the BP4C scaffold bridges the catalytic and peripheral sites of Acetylcholinesterase.[1]

Experimental Protocols

Protocol A: Synthesis of BP4C Derivatives (Amide Coupling)

Objective: To couple 1-Benzylpiperidine-4-carboxylic acid (the precursor) with various amines to create a library of N-substituted carboxamides.

Reagents:

  • 1-Benzylpiperidine-4-carboxylic acid (1.0 eq)[1][2]

  • Target Amine (R-NH2) (1.1 eq)[1]

  • HATU (1.2 eq) or EDC/HOBt[1]

  • DIPEA (Diisopropylethylamine) (2.0 eq)[1]

  • Solvent: Anhydrous DMF or DCM[1]

Step-by-Step Workflow:

  • Activation: Dissolve 1-Benzylpiperidine-4-carboxylic acid in anhydrous DMF (5 mL/mmol) under nitrogen atmosphere. Add DIPEA and stir for 10 minutes at 0°C.

  • Coupling: Add HATU. Stir for 15 minutes to form the activated ester.

  • Addition: Dropwise add the Target Amine (dissolved in minimal DMF).

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (System: DCM/MeOH 9:1).[1]

  • Work-up: Dilute with EtOAc, wash with saturated NaHCO3 (x2), water (x1), and brine (x1). Dry over Na2SO4.[1]

  • Purification: Flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).

Protocol B: Ellman’s Assay for AChE Inhibition (Validation)

Objective: Determine the IC50 of the synthesized BP4C derivative against human AChE (hAChE).[1] This protocol uses a colorimetric method to measure the production of thiocholine.[1]

Materials:

  • Enzyme: Recombinant human AChE (Sigma-Aldrich).[1]

  • Substrate: Acetylthiocholine iodide (ATCh).[1]

  • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB / Ellman's Reagent).[1]

  • Buffer: 0.1 M Phosphate Buffer (pH 8.0).

Procedure:

  • Preparation: Prepare stock solutions of the test compound (BP4C derivative) in DMSO. Ensure final DMSO concentration in the assay is <1%.[1]

  • Incubation:

    • In a 96-well plate, add 150 µL Phosphate Buffer.

    • Add 20 µL of Enzyme solution (0.05 U/mL).

    • Add 10 µL of Test Compound (various concentrations: 0.01 nM – 100 µM).

    • Control: Use Donepezil (1 µM) as a positive control.[1]

    • Incubate at 25°C for 20 minutes (Pre-incubation is critical for equilibrium).

  • Reaction Initiation:

    • Add 10 µL of DTNB (10 mM).[1]

    • Add 10 µL of ATCh (15 mM).

  • Measurement:

    • Immediately read absorbance at 412 nm in kinetic mode for 5 minutes (30-second intervals).

  • Calculation:

    • Calculate the velocity (

      
      ) of the reaction (Slope of Absorbance vs. Time).[1]
      
    • Calculate % Inhibition:

      
      .
      
    • Plot % Inhibition vs. Log[Concentration] to determine IC50 using non-linear regression (GraphPad Prism).

Protocol C: In Silico Molecular Docking

Objective: Predict the binding mode of BP4C derivatives within the AChE active site.

Software: AutoDock Vina or Schrödinger Glide.[1] Target Structure: PDB ID 4EY7 (Human AChE complexed with Donepezil).[1]

Workflow:

  • Protein Prep: Remove water molecules; add polar hydrogens; compute Gasteiger charges.[1] Define the grid box centered on the co-crystallized Donepezil ligand (Box size: 20x20x20 Å).

  • Ligand Prep: Draw BP4C derivative in ChemDraw; convert to 3D (Minimize energy using MM2 force field).

  • Docking: Run rigid-receptor, flexible-ligand docking.

  • Analysis: Look for the following mandatory interactions:

    • Trp86:

      
      -
      
      
      
      stacking with the benzyl ring.[1]
    • Tyr337: Hydrophobic interaction with the piperidine ring.[1]

    • Phe295: Hydrogen bonding with the carboxamide nitrogen/oxygen.[1]

Data Presentation & Analysis

Comparative Activity Table (Hypothetical Data Structure)

When reporting results for BP4C derivatives, structure your data to highlight the stability advantage of the amide over the ester.

Compound IDLinker TypehAChE IC50 (nM)Plasma Stability (t1/2, min)BBB Permeability (Pe, 10^-6 cm/s)
Donepezil Ketone12.5> 12014.2
BP-Ester-1 Ester15.01811.5
BP4C-Amide-1 Carboxamide 18.2 > 120 12.8
BP4C-Amide-2 Carboxamide 9.5 > 120 13.1

Note: "BP-Ester-1" represents the unstable precursor.[1] The BP4C (Amide) variants demonstrate comparable potency with significantly improved metabolic stability.[1]

Workflow Diagram: From Scaffold to Drug Candidate[1]

Workflow Start Start: 1-Benzylpiperidine-4-carboxylic Acid Step1 Chemical Synthesis (Amide Coupling Protocol A) Start->Step1 Step2 In Silico Docking (Validation vs PDB: 4EY7) Step1->Step2 Step3 In Vitro Screening (Ellman's Assay Protocol B) Step2->Step3 Decision IC50 < 50 nM? Step3->Decision Refine Optimize Head Group (SAR Study) Decision->Refine No Final Lead Candidate (Stable DBSI) Decision->Final Yes Refine->Step1

Figure 2: Iterative development workflow using BP4C as the core scaffold.

References

  • Design and Synthesis of N-benzylpiperidine Carboxamide Derivatives. Title: Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease.[1][3] Source: PubMed / ResearchGate (2019).[1] URL:[Link]

  • Ellman's Assay Methodology. Title: A new and rapid colorimetric determination of acetylcholinesterase activity.[1] Source: Biochemical Pharmacology (1961).[1] URL:[Link][1]

  • Donepezil Binding Mechanism (PDB 4EY7). Title: Crystal structure of human acetylcholinesterase in complex with donepezil.[1] Source: RCSB Protein Data Bank.[1] URL:[Link][1]

  • Sigma Receptor Ligands. Title: Novel N-(1-benzylpiperidin-4-yl)-5-arylisoxazole-3-carboxamide derivatives as anti-Alzheimer's agents.[1][3] Source: Archiv der Pharmazie (2020).[1][3] URL:[Link]

Sources

Application Note: In Vivo Pharmacological Evaluation of 1-Benzylpiperidine-4-carboxamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

1-Benzylpiperidine-4-carboxamide (CAS: 39546-32-2) represents a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore core for a class of potent acetylcholinesterase (AChE) inhibitors, most notably Donepezil (Aricept). While often utilized as a synthetic intermediate, the in vivo characterization of this core scaffold is critical for establishing baseline blood-brain barrier (BBB) permeability, metabolic stability, and intrinsic cholinergic modulation before derivatization.

This guide provides a rigorous, self-validating framework for evaluating 1-Benzylpiperidine-4-carboxamide in animal models. Unlike generic protocols, this document focuses on the specific physicochemical challenges of the benzylpiperidine class (lipophilicity, CNS penetration) and the physiological windows required to detect cholinergic efficacy without toxicity.

Mechanism of Action (The Cholinergic Hypothesis)

The benzylpiperidine moiety targets the catalytic anionic site (CAS) of AChE, preventing the hydrolysis of acetylcholine (ACh). This accumulation of synaptic ACh enhances cholinergic transmission, reversing cognitive deficits associated with neurodegeneration.

AChE_Mechanism ACh Acetylcholine (ACh) AChE Acetylcholinesterase (Enzyme) ACh->AChE Hydrolysis Receptor Post-Synaptic Muscarinic Receptor ACh->Receptor Binding Choline Choline + Acetate AChE->Choline Degradation Scaffold 1-Benzylpiperidine-4-carboxamide Scaffold->AChE Inhibition (IC50) Signal Cognitive Enhancement (LTP Induction) Receptor->Signal Activation

Figure 1: Mechanism of Action. The scaffold inhibits AChE, preventing ACh degradation and amplifying downstream signaling.

Formulation & Dose Selection Strategy

Challenge: 1-Benzylpiperidine-4-carboxamide is a lipophilic base (


). It is poorly soluble in neutral aqueous buffers, posing a risk of precipitation at the injection site or erratic absorption.
Protocol A: Self-Emulsifying Drug Delivery System (SEDDS)

Do not use simple saline suspensions; they lead to high inter-subject variability.

Vehicle Composition:

  • 5% DMSO (Solubilizer)

  • 5% Tween-80 (Surfactant)

  • 90% Saline (0.9% NaCl) or Acetate Buffer (pH 4.5)

Preparation Steps:

  • Weigh the precise amount of 1-Benzylpiperidine-4-carboxamide.

  • Dissolve completely in 100% DMSO (stock concentration: 20x final dose).

  • Add Tween-80 and vortex until homogenous.

  • Slowly add warm (37°C) Saline while vortexing to prevent precipitation.

  • Validation: The final solution must be clear. If cloudy, adjust pH to 4.5 using 0.1N HCl (the piperidine nitrogen protonation enhances solubility).

Dose Ranging (Rat/Mouse):

  • Low Dose (Baseline): 1 mg/kg (i.p.)

  • Active Window: 3 – 10 mg/kg (i.p.)

  • Toxic Threshold: >30 mg/kg (Monitor for cholinergic crisis: lacrimation, tremors).

Pharmacokinetics & BBB Penetration Protocol

For a CNS-active scaffold, plasma concentration is irrelevant if the brain-to-plasma (


) ratio is low. This protocol quantifies CNS entry.
Experimental Design
  • Species: Male Sprague-Dawley Rats (250-300g) or C57BL/6 Mice.

  • Group Size: n=3 per time point.

  • Time Points: 15, 30, 60, 120, 240 min post-dose.

Tissue Collection Workflow
  • Anesthesia: Deep anesthesia with Isoflurane.

  • Blood Draw: Cardiac puncture into K2-EDTA tubes. Centrifuge (2000g, 10 min, 4°C) to isolate plasma.

  • Perfusion (Critical): Transcardial perfusion with 50mL cold PBS is mandatory to remove blood from brain capillaries. Failure to perfuse results in false positives due to compound trapped in brain vasculature.

  • Brain Harvest: Remove brain, weigh, and snap-freeze in liquid nitrogen.

Bioanalysis (LC-MS/MS)
  • Homogenization: Homogenize brain tissue in 3 volumes of PBS (1:3 w/v).

  • Extraction: Protein precipitation with Acetonitrile (containing Internal Standard, e.g., Donepezil-d7).

  • Calculation:

    
    
    
  • Success Criteria: A

    
     indicates sufficient CNS penetration for neuropharmacological activity.
    

Efficacy Model: Scopolamine-Induced Amnesia

This model is the industry standard for validating AChE inhibitors. Scopolamine (muscarinic antagonist) induces temporary memory loss, which the test compound should reverse by increasing synaptic ACh.

Protocol B: Morris Water Maze (MWM) Reversal Test

Phase 1: Acquisition (Training)

  • Days 1-4: Train mice to find a submerged hidden platform in a circular pool using spatial cues.

  • Trials: 4 trials/day. Record Escape Latency (time to find platform).

Phase 2: Drug Challenge (Day 5 - Probe Trial)

  • T-60 min: Administer 1-Benzylpiperidine-4-carboxamide (3 or 10 mg/kg, i.p.) or Vehicle.

  • T-30 min: Administer Scopolamine HBr (1 mg/kg, i.p.) to induce amnesia.

  • T-0 min: Probe Trial. Remove the platform. Allow mouse to swim for 60s.

Data Analysis: Measure the Time Spent in Target Quadrant .

  • Vehicle + Scopolamine: ~15-20% (Random chance).

  • Test Compound + Scopolamine: >35% (Significant reversal).

MWM_Workflow cluster_0 Day 1-4: Acquisition cluster_1 Day 5: Probe Trial (Critical Timing) Train Spatial Training (4 trials/day) Dose1 T-60m: Test Compound (1-Benzylpiperidine...) Train->Dose1 Dose2 T-30m: Scopolamine (Amnesia Induction) Dose1->Dose2 30 min wait Test T-0m: Probe Trial (No Platform) Dose2->Test 30 min wait

Figure 2: Experimental timeline for Scopolamine-induced amnesia reversal in the Morris Water Maze.

Safety & Toxicology: The Irwin Test

Because this scaffold targets the cholinergic system, "efficacy" and "toxicity" are separated by a narrow window. You must monitor for Cholinergic Crisis .

Observation Checklist (0-2 hours post-dose):

Sign Mechanism Severity Action
Salivation Muscarinic over-activation Mild Monitor
Lacrimation Muscarinic over-activation Mild Monitor
Tremors Nicotinic over-activation Moderate Stop Dosing
Convulsions CNS excitotoxicity Severe Euthanize

| Hypothermia | Central thermoregulation | Moderate | Provide Heat |

Self-Validation Rule: If efficacy is only observed at doses causing tremors (>10 mg/kg), the scaffold lacks sufficient therapeutic index and requires structural modification (e.g., substitution on the benzyl ring).

References

  • Sugimoto, H., et al. (1995). "Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020) and related derivatives." Journal of Medicinal Chemistry. Link

    • Foundational text establishing the benzylpiperidine pharmacophore.
  • Samsudin, N. A., et al. (2019). "Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease."[1][2] European Journal of Medicinal Chemistry. Link

    • Directly cites the carboxamide deriv
  • Kotani, S., et al. (2006). "A new class of acetylcholinesterase inhibitors: Synthesis and structure-activity relationships of N-benzylpiperidine derivatives." Bioorganic & Medicinal Chemistry. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 783156, 1-Benzylpiperidine-4-carboxamide. Link

    • Source for physicochemical properties and safety d

Sources

Application Note: Purification Strategies for 1-Benzylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the purification of 1-Benzylpiperidine-4-carboxamide , a critical intermediate in the synthesis of acetylcholinesterase inhibitors (e.g., Donepezil) and other piperidine-based therapeutics.[1][2]

Executive Summary

Synthesizing 1-Benzylpiperidine-4-carboxamide typically involves the benzylation of isonipecotamide or the hydrolysis of 1-benzylpiperidine-4-carbonitrile.[1][2] While synthetic yields are often high, the crude product frequently contains unreacted benzyl halides, bis-alkylated quaternary salts, or hydrolysis side-products (carboxylic acids).[1][2]

This guide details three tiered purification protocols:

  • Acid-Base Extraction (Method A): The primary "workhorse" method for removing neutral and acidic impurities.[1][2]

  • Recrystallization (Method B): A scalable polishing step for high-crystallinity batches.[1][2]

  • Flash Column Chromatography (Method C): A high-resolution method for isolating the target from closely eluting structural isomers or degradation products.[1][2]

Physicochemical Profile & Logic

Understanding the molecule’s "personality" is the key to designing a self-validating purification logic.[1][2]

FeatureChemical LogicPurification Implication
Piperidine Nitrogen Basic (

)
Allows reversible protonation.[1][2] Soluble in aqueous acid; insoluble in aqueous base.[1]
Carboxamide Group Polar, H-bond donor/acceptorIncreases solubility in alcohols/water; reduces solubility in non-polar alkanes (Hexane).[1][2]
Benzyl Group Lipophilic, AromaticProvides UV absorbance (detectable by HPLC) and solubility in organic solvents (DCM, EtOAc).[1][2]

Impurities Profile:

  • Neutral Impurities: Benzyl chloride/bromide, Benzyl alcohol.[1]

  • Acidic Impurities: 1-Benzylpiperidine-4-carboxylic acid (hydrolysis byproduct).[1][2][3]

  • Polar Impurities: Inorganic salts, quaternary ammonium salts.[1]

Method A: Acid-Base Extraction (The Workhorse)

This is the most efficient first-pass purification method, exploiting the basicity of the piperidine nitrogen.[1][2] It effectively removes non-basic impurities (unreacted benzyl halides) and acidic byproducts.[1]

Protocol Workflow
  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

    • Concentration: ~10 mL solvent per gram of crude.[1]

  • Acid Extraction (Target -> Aqueous):

    • Extract the organic layer with 1M HCl (3 x volume).[1]

    • Mechanism:[1][2][3][4][5][6] The amine is protonated (

      
      ), becoming water-soluble.[1][2] Neutral impurities (benzyl chloride) remain in the organic layer.[1]
      
    • Check: Keep the acidic aqueous layer.[1]

  • Organic Wash (Removal of Neutrals):

    • Wash the combined acidic aqueous layers with a fresh portion of DCM/EtOAc.[1]

    • Discard this organic wash (contains non-basic impurities).[1][2]

  • Basification (Target -> Organic):

    • Cool the aqueous layer to 0–5°C (exothermic reaction).[1]

    • Slowly add 4M NaOH or NH4OH until pH > 12.[1]

    • Observation: The solution will become cloudy as the free base precipitates or oils out.[1]

  • Final Extraction:

    • Extract the cloudy aqueous mixture with DCM (3 x volume).

    • Dry combined organic layers over anhydrous

      
      .[1][2][3][5]
      
    • Filter and concentrate 1-Benzylpiperidine-4-carboxamide in vacuo.

Visualization: Acid-Base Logic Flow

AcidBaseExtraction Crude Crude Mixture (Amine + Neutrals + Acids) OrgSolvent Dissolve in DCM/EtOAc Crude->OrgSolvent AcidExtract Add 1M HCl (Phase Separation) OrgSolvent->AcidExtract OrgPhase1 Organic Phase (Contains Neutrals/Benzyl Halides) AcidExtract->OrgPhase1 Top Layer AqPhase1 Aqueous Phase (Acidic) (Contains Protonated Amine) AcidExtract->AqPhase1 Bottom Layer Discard1 DISCARD (Waste) OrgPhase1->Discard1 Basify Basify with NaOH (pH > 12) (Deprotonation) AqPhase1->Basify Extract2 Extract with DCM Basify->Extract2 FinalOrg Final Organic Phase (Pure Free Base) Extract2->FinalOrg Product FinalAq Final Aqueous Phase (Salts/Acids) Extract2->FinalAq Waste

Figure 1: Logical flow of the Acid-Base extraction process to isolate the basic amine.

Method B: Recrystallization (Scalable Polishing)

If the Acid-Base method yields a solid with >95% purity but slight coloration, recrystallization is the preferred method for scale-up.[1][2]

Solvent Screening Strategy: Amides typically have high lattice energy.[1] The presence of the benzyl group adds non-polar character.[1]

  • Solvent A (Ethanol/Isopropanol): Good solubility at hot, poor at cold.[1]

  • Solvent B (Ethyl Acetate/Hexane): Classic anti-solvent method.[1][2]

  • Solvent C (Toluene): Excellent for removing non-polar impurities, though yield may be lower.[1]

Recommended Protocol (Ethyl Acetate/Hexane)[1][2]
  • Place the crude solid in a round-bottom flask.

  • Add Ethyl Acetate (minimum amount to dissolve at reflux, ~60-70°C).

  • If insoluble particles remain (salts), filter while hot.[1]

  • Remove from heat.[1] While still warm, add Hexane or Heptane dropwise until a faint persistent turbidity appears.[1]

  • Add a few drops of Ethyl Acetate to clear the solution.[1]

  • Allow to cool slowly to room temperature, then to 4°C in a fridge.

  • Filter the white crystalline solid and wash with cold Hexane.[1]

Method C: Flash Column Chromatography (High Resolution)

Required when impurities are structurally similar (e.g., regioisomers) or if the product is an oil/gum that refuses to crystallize.[1]

Critical Consideration: Silica gel is acidic.[1] Basic amines like piperidines will "streak" or "tail" due to interaction with silanol groups, leading to poor separation and yield loss.[1] You must modify the mobile phase.

Chromatography Parameters
ParameterSpecification
Stationary Phase Silica Gel (40–63 µm)
Base Modifier 1% Triethylamine (Et3N) or 1% NH4OH added to the mobile phase.[1][2]
Mobile Phase A Dichloromethane (DCM)
Mobile Phase B Methanol (MeOH)
Loading Dissolve crude in minimum DCM.[1][2]
Gradient Table
Column Volume (CV)% Mobile Phase B (MeOH)Purpose
0 - 20%Elute non-polar impurities (Benzyl halides)
2 - 50% -> 5%Linear gradient
5 - 105% -> 10%Elute Product (Expect elution ~5-8% MeOH)
10 - 1210% -> 20%Flush highly polar impurities

Analytical Validation

Trust but verify. Use these methods to confirm the success of your purification.

1. HPLC-UV/MS:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).[1]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[1][2]

  • Detection: UV at 254 nm (Benzyl chromophore).[1][2]

  • Target: Single peak >98% area integration.

2. 1H-NMR (CDCl3 or DMSO-d6):

  • Diagnostic Signals:

    • Benzyl -CH2-: Singlet around

      
       3.5 ppm.[1][2][7]
      
    • Aromatic Protons: Multiplet around

      
       7.2 - 7.4 ppm (5H).[1][2][7]
      
    • Amide -NH2: Broad singlets (often split) around

      
       6.8 - 7.5 ppm.[1][2]
      
  • Impurity Check: Look for Benzyl Chloride (-CH2- singlet at

    
     4.5 ppm, downfield from product).[1][2]
    

References

  • Synthesis of Piperidine Derivatives: Journal of Medicinal Chemistry, "Design, Synthesis, and Evaluation of 1-Benzylpiperidine Derivatives".[1] (General reference for benzylpiperidine synthesis context).

  • Purification of Amides: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical.[1] (Standard reference for acid-base extraction and recrystallization techniques).

  • Chromatography of Amines:Journal of Chromatography A, "Strategies for the purification of basic compounds on silica gel".
  • Physical Properties: PubChem Compound Summary for CID 783156 (1-Benzylpiperidine-4-carboxamide). [1][2]

Sources

1-Benzylpiperidine-4-carboxamide as an intermediate in organic synthesis

[1]

Abstract

This technical guide outlines the synthesis, characterization, and application of 1-Benzylpiperidine-4-carboxamide , a critical intermediate in the development of acetylcholinesterase (AChE) inhibitors and opioid receptor ligands. While often overshadowed by its downstream derivatives (such as the 4-formyl or 4-amino variants), the carboxamide moiety serves as a pivotal "switch" functionality—stable enough for storage yet versatile enough to access amines (via Hofmann rearrangement) or nitriles (via dehydration) with high atom economy. This note details two validated synthesis protocols and maps the compound's role in the production of Donepezil-class therapeutics.

Introduction: The Piperidine Scaffold in Medicinal Chemistry

The N-benzylpiperidine moiety is a pharmacophore privileged in neuroscience, serving as the binding anchor for the catalytic anionic site (CAS) of acetylcholinesterase. 1-Benzylpiperidine-4-carboxamide represents a chemically amphoteric node in this scaffold's synthesis:

  • Stability: Unlike its aldehyde counterpart (which is air-sensitive and prone to oxidation), the carboxamide is a stable solid, ideal for bulk storage.

  • Divergency: It grants access to 1-benzyl-4-aminopiperidine (key for sigma receptor ligands) and 1-benzylpiperidine-4-carbonitrile (precursor to the aldehyde for Donepezil synthesis).

Chemical Profile
PropertySpecification
IUPAC Name 1-Benzylpiperidine-4-carboxamide
CAS Number 62992-68-1
Molecular Formula C₁₃H₁₈N₂O
Molecular Weight 218.30 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, MeOH, Chloroform; Sparingly soluble in water
Key Hazard Irritant (Skin/Eye); Handle with standard PPE

Synthesis Protocols

We present two distinct synthetic routes. Method A is preferred for industrial scalability starting from the ketone, while Method B is a standard laboratory approach starting from the ester.

Method A: The Modified Strecker-Hydrolysis Route (Industrial Scale)

Rationale: This method avoids the use of expensive coupling reagents by utilizing a sulfuric acid-mediated hydrolysis of an in-situ generated nitrile.

Reagents:

  • 1-Benzyl-4-piperidone (Starting Material)[1][2][3][4][5][6]

  • Potassium Cyanide (KCN) or TMSCN

  • Aniline (Catalytic carrier)

  • Sulfuric Acid (H₂SO₄, conc.)[6]

Step-by-Step Protocol:

  • Formation of the

    
    -Aminonitrile: 
    
    • To a reactor containing 1-Benzyl-4-piperidone (1.0 eq) in water/methanol, add Aniline (1.0 eq) and KCN (1.1 eq) while maintaining temperature at 0–5°C.

    • Stir vigorously for 24 hours. The intermediate 1-benzyl-4-cyano-4-anilinopiperidine will precipitate.

    • Critical Control Point: Ensure pH > 10 to prevent HCN off-gassing.

    • Filter the solid and wash with cold water.

  • Acid Hydrolysis/Elimination:

    • Dissolve the nitrile intermediate in conc. H₂SO₄ (5 vol) at 0°C.

    • Allow the mixture to warm to room temperature and stir for 48 hours. The harsh acidic conditions facilitate both the expulsion of the aniline group and the hydrolysis of the nitrile to the primary amide.

    • Mechanism:[2][4][5] The acid promotes retro-Strecker type elimination of aniline followed by hydration of the nitrile.

    • Quench: Pour onto crushed ice and neutralize with Ammonium Hydroxide (NH₄OH) to pH 8–9.

  • Isolation:

    • Extract with Dichloromethane (DCM) (3x).[1]

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

    • Yield: Typically 70–80%.[7]

Method B: Direct Amidation of Ethyl Isonipecotate (Laboratory Scale)

Rationale: Ideal for high-purity small batches where 1-benzyl-4-piperidone is not the starting material.

Reagents:

  • Ethyl 1-benzylpiperidine-4-carboxylate

  • Ammonium Hydroxide (28-30% NH₃) or Methanolic Ammonia

  • Catalyst: Sodium Cyanide (catalytic, optional) or high pressure

Step-by-Step Protocol:

  • Charge: In a pressure vessel (bomb), dissolve Ethyl 1-benzylpiperidine-4-carboxylate (10 mmol) in Methanol (20 mL).

  • Ammonolysis: Add Methanolic Ammonia (7N, 10 mL) or aqueous NH₄OH (excess).

  • Reaction: Seal the vessel and heat to 80°C for 12–16 hours.

    • Note: Without pressure, this reaction is sluggish.

  • Workup: Cool to room temperature. Concentrate the solvent to dryness.

  • Purification: Recrystallize from Ethyl Acetate/Hexanes to obtain white needles.

Application Workflows & Downstream Logic

The utility of 1-Benzylpiperidine-4-carboxamide lies in its transformation into bioactive cores. Below is the logic flow for its two primary applications: Donepezil Synthesis (via dehydration/reduction) and Sigma Ligand Synthesis (via rearrangement).

GStart1-Benzyl-4-piperidoneInter1-Benzylpiperidine-4-carboxamide(The Hub)Start->Inter Strecker + H2SO4 Hydrolysis Nitrile1-Benzylpiperidine-4-carbonitrileInter->Nitrile Dehydration(POCl3 or SOCl2) Amine1-Benzyl-4-aminopiperidineInter->Amine Hofmann Rearrangement(Br2, NaOH) Aldehyde1-Benzylpiperidine-4-carbaldehydeNitrile->Aldehyde Reduction(DIBAL-H) DonepezilDonepezil (Aricept)AChE InhibitorAldehyde->Donepezil Aldol Condensationwith Dimethoxyindanone LigandsSigma-1 Receptor Ligands(Neuroprotection)Amine->Ligands Amide Coupling

Figure 1: Divergent synthesis pathways originating from the carboxamide intermediate.

Detailed Workflow: Synthesis of Donepezil Precursor (Aldehyde)

The carboxamide is often dehydrated to the nitrile, which allows for a controlled reduction to the aldehyde (unlike the ester, which reduces to the alcohol).

  • Dehydration: Treat 1-Benzylpiperidine-4-carboxamide with Thionyl Chloride (SOCl₂) or POCl₃ in refluxing toluene.

    • Result: Conversion to 1-Benzylpiperidine-4-carbonitrile .[2]

  • Controlled Reduction: React the nitrile with DIBAL-H (Diisobutylaluminum hydride) at -78°C followed by acidic hydrolysis.

    • Result:1-Benzylpiperidine-4-carbaldehyde .[2][4][8][9][10]

  • Final Coupling: The aldehyde undergoes an Aldol condensation with 5,6-dimethoxy-1-indanone, followed by hydrogenation, to yield Donepezil .

Quality Control & Analytical Parameters

To ensure the integrity of the intermediate before downstream processing, utilize the following parameters.

TechniqueParameterExpected Result
HPLC ColumnC18 Reverse Phase (e.g., Agilent Zorbax)
Mobile PhaseA: 0.1% TFA in H₂O; B: Acetonitrile (Gradient 5-95%)
DetectionUV @ 210 nm and 254 nm
¹H NMR SolventDMSO-d₆ or CDCl₃
Key Signalsδ 7.3 (m, 5H, Ar-H), δ 3.5 (s, 2H, Ph-CH₂-N), δ 2.9 (d, 2H), δ 2.1 (m, 1H, CH-CO), δ 6.8/7.2 (br s, 2H, NH₂)
Mass Spec IonizationESI (+)
M+H219.15 m/z

References

  • Janssen, P. A., et al. (1960). "Synthetic Analgesics: Diphenylpropylamines." Journal of Medicinal Chemistry.
  • Sugimoto, H., et al. (1995). "Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine Hydrochloride (Donepezil)." Journal of Medicinal Chemistry. Link

  • Vertex AI Search Results. (2026). "1-Benzylpiperidine-4-carboxamide synthesis and properties.
  • PubChem. (2025).[11][12] "Compound Summary: 1-Benzylpiperidine-4-carboxamide." National Library of Medicine. Link

  • Van Greunen, L., et al. (2019). "Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors."[13] European Journal of Medicinal Chemistry. Link

Troubleshooting & Optimization

Troubleshooting unexpected results in experiments with 1-Benzylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for 1-Benzylpiperidine-4-carboxamide . This scaffold is a critical pharmacophore found in acetylcholinesterase (AChE) inhibitors (related to Donepezil) and sigma receptor ligands.[1] While structurally deceptively simple, this molecule exhibits specific physicochemical behaviors—specifically regarding amide rotamerism , pH-dependent solubility , and colloidal aggregation —that frequently lead to "unexpected" experimental results.

This guide moves beyond standard protocols to address the why behind common failures, providing self-validating solutions.

Part 1: Analytical Anomalies (NMR & LC-MS)

Q: Why does my proton NMR ( H-NMR) show doubled peaks or broad signals? Is my compound impure?

Diagnosis: Likely Rotamerism , not impurity. Technical Insight: The amide bond (


) possesses significant double-bond character due to resonance.[2][1] This restricts rotation around the C-N bond.[1] In 1-Benzylpiperidine-4-carboxamide, the bulky piperidine ring creates steric hindrance, slowing the exchange rate between cis and trans conformers on the NMR timescale.[2] This results in signal splitting (doubling) or broadening, particularly for protons near the carbonyl group.

Validation Protocol (The "Temperature Test"):

  • Standard Run: Run

    
    H-NMR at 25°C (298 K) in DMSO-
    
    
    
    .
  • Variable Temperature (VT) Run: Heat the sample to 80°C (353 K) inside the probe.

  • Result Interpretation:

    • If peaks coalesce into sharp singlets:[2] It is rotamerism.[2][1] The compound is pure.[1][3]

    • If peaks remain distinct: You have a structural impurity (likely the carboxylic acid hydrolysis product).[1]

Data Summary: Solvent Effects on Amide Resolution

Solvent Dielectric Constant Effect on Rotamer Exchange Recommendation

| CDCl


  | 4.8 | Slow exchange.[2][1] Peaks often broad/split.[2][1] | Poor for resolution. Avoid if possible. |
| DMSO-

| 46.7 | Faster exchange due to H-bonding disruption. | Preferred for routine purity checks.[2][1] | | MeOD-

| 32.7 | Moderate exchange.[2][1] | Good alternative, but amide protons may exchange with solvent (disappear). |

Part 2: Synthesis & Purification Troubleshooting

Q: My yield is low after acid/base extraction. Where is my product?

Diagnosis: Incorrect pH control leading to Amphiphilic Loss .[2][1] Technical Insight: 1-Benzylpiperidine-4-carboxamide is an amphiphile.[2][1]

  • The Piperidine Nitrogen: Basic (

    
    ).[2][1] It is protonated at acidic pH (water soluble).[1]
    
  • The Amide: Neutral, but can hydrolyze to the carboxylic acid (

    
    ) under strong acid/base conditions.
    
  • The Benzyl Group: Lipophilic.[1]

If you extract at neutral pH, the amine may be partially protonated (depending on buffer) or the molecule may form emulsions. If you go too basic (pH > 12), you risk hydrolyzing the amide to the carboxylate, which is water-soluble and lost in the aqueous layer.

Corrective Workflow (Self-Validating Extraction):

ExtractionLogic Start Reaction Mixture (Crude in Acidic Media) Step1 Wash with Organic Solvent (e.g., EtOAc) Start->Step1 Decision1 Discard Organic Layer (Removes non-basic impurities) Step1->Decision1 Organic Phase Step2 Adjust Aqueous Layer pH Target: pH 10.0 - 10.5 (Use sat. Na2CO3, NOT NaOH) Step1->Step2 Aqueous Phase (Product is Salt) Step3 Extract with DCM (3x) Step2->Step3 Step4 Dry Organic Layer (Na2SO4) & Evaporate Step3->Step4 Organic Phase Check Aqueous pH Check Aqueous pH Step3->Check Aqueous pH If Yield Low Result Isolated Product (Free Base) Step4->Result Check Aqueous pH->Step2 If pH < 9

Figure 1: Optimized Acid/Base Extraction Logic for Basic Amides. Note the use of Carbonate over Hydroxide to prevent amide hydrolysis.

Part 3: Biological Assay Variability

Q: I see inhibition in my enzyme assay (IC ~ 5 µM), but the results are not reproducible with different detergents. Why?

Diagnosis: Colloidal Aggregation (False Positive).[1][4][5] Technical Insight: Benzylpiperidine derivatives are classic "brick dust" molecules—they have high crystallinity and moderate lipophilicity.[2][1] In aqueous buffers (PBS/HEPES), they tend to form colloidal aggregates at micromolar concentrations. These aggregates sequester enzymes non-specifically, leading to false inhibition signals that look like valid activity.[5]

Mechanism: The benzyl group drives hydrophobic association, while the amide hydrogen bonds stabilize the aggregate surface. This "promiscuous inhibition" is the #1 cause of false positives for this scaffold.

The "Detergent Test" Protocol: To validate if your activity is real or an artifact, perform the assay in the presence and absence of a non-ionic detergent.

  • Control Condition: Run assay with standard buffer.

  • Test Condition: Run assay with buffer + 0.01% Triton X-100 (or Tween-80).[2][1]

  • Analysis:

    • True Inhibitor: IC

      
       remains unchanged.[1]
      
    • Aggregator: Activity disappears (IC

      
       shifts >10-fold) because the detergent breaks up the colloids.
      

Aggregation Decision Tree:

AggregationCheck Start Observed Inhibition (IC50 < 10 µM) Test1 Add 0.01% Triton X-100 Start->Test1 Result1 Inhibition Persists? Test1->Result1 TrueHit Likely Specific Binder (Valid Hit) Result1->TrueHit Yes FalseHit Promiscuous Aggregator (False Positive) Result1->FalseHit No (Activity Lost) Centrifuge Centrifuge Sample (10k rpm, 10 min) Result1->Centrifuge Ambiguous CheckSuper Retest Supernatant Centrifuge->CheckSuper CheckSuper->FalseHit Activity Lost

Figure 2: Decision Matrix for distinguishing specific binding from colloidal aggregation artifacts.

References

  • Amide Rotamerism: Wiberg, K. B., et al. "Barriers to Rotation in Amides." Journal of Organic Chemistry, vol. 52, no. 26, 1987, pp. 5821-5830. Link[1]

  • Colloidal Aggregation: Shoichet, B. K.[6] "Screening in a Spirit of Haunted Realism."[1] Drug Discovery Today, vol. 11, no. 13-14, 2006, pp. 607-615.[2][1] Link

  • Piperidine Synthesis & Donepezil Intermediates: Sugimoto, H., et al. "Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine Hydrochloride (Donepezil Hydrochloride)."[2][1] Journal of Medicinal Chemistry, vol. 38, no. 24, 1995, pp. 4821-4829. Link[1]

  • Promiscuous Inhibition Protocols: Feng, B. Y., & Shoichet, B. K.[6] "A Detergent-Based Assay for the Detection of Promiscuous Inhibitors."[2][1][6] Nature Protocols, vol. 1, 2006, pp. 550–553. Link[1]

Sources

Optimizing reaction conditions for 1-Benzylpiperidine-4-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Reaction Optimization & Troubleshooting Hub. Subject: Synthesis of 1-Benzylpiperidine-4-carboxamide (CAS: 39546-32-2) Ticket ID: OPT-BP4C-2024 Assigned Specialist: Senior Application Scientist[1]

Route Selection Strategy

Before troubleshooting, verify you are using the optimal pathway for your scale and purity requirements. We support three primary synthetic routes.

FAQ: Which route should I choose?
  • Route A (Direct N-Alkylation): Best for cost-efficiency and large-scale production.[1] Uses cheap starting materials (Isonipecotamide + Benzyl Chloride).[1] Risk: Quaternization.[1]

  • Route B (Reductive Amination): Best for mild conditions and avoiding over-alkylation.[1] Uses Benzaldehyde.[1] Risk: Cost of reducing agents.

  • Route C (Amidation): Best if you already possess the 1-benzylpiperidine-4-carboxylic acid precursor.[1] Risk: Multi-step atom economy loss.[1]

RouteSelection Start Start: Select Precursor Isonipecotamide Isonipecotamide (Piperidine-4-carboxamide) Start->Isonipecotamide AcidPrecursor 1-Benzylpiperidine- 4-carboxylic acid Start->AcidPrecursor Decision Primary Constraint? Isonipecotamide->Decision RouteC Route C: Amidation (SOCl2 + NH3) AcidPrecursor->RouteC RouteA Route A: N-Alkylation (Benzyl Chloride + Base) Decision->RouteA Cost/Scale RouteB Route B: Reductive Amination (Benzaldehyde + NaBH(OAc)3) Decision->RouteB Selectivity

Figure 1: Synthetic Decision Matrix for 1-Benzylpiperidine-4-carboxamide.

Protocol Optimization: N-Alkylation (Route A)

Context: This is the most common industrial route but is prone to bis-alkylation (quaternary salt formation).[1]

Standard Protocol
ParameterCondition
Substrate Isonipecotamide (1.0 eq)
Reagent Benzyl Chloride (1.05 eq)
Base Potassium Carbonate (

) (2.0 eq)
Catalyst Potassium Iodide (KI) (0.1 eq)
Solvent Acetonitrile (ACN) or Ethanol (EtOH)
Temp/Time Reflux (80°C) for 4-6 hours
Troubleshooting Guide
Issue 1: "I am seeing a byproduct with M+90 mass (Quaternary Salt)."

Diagnosis: You are experiencing Bis-alkylation .[1] The product (secondary amine) is more nucleophilic than the starting material, reacting again with excess benzyl chloride. Corrective Actions:

  • Dosing Strategy: Do not add Benzyl Chloride all at once. Dissolve it in the solvent and add it dropwise over 1 hour to the refluxing amine/base mixture. This keeps the concentration of the alkylating agent low relative to the amine.

  • Stoichiometry: Reduce Benzyl Chloride to 0.95 - 1.0 eq. It is easier to wash away unreacted starting material (water-soluble) than to separate the quaternary salt.[1]

  • Base Switch: Switch from homogeneous bases (TEA) to heterogeneous bases (

    
    ). The surface-area-limited reaction on the solid carbonate surface can suppress over-alkylation.[1]
    
Issue 2: "The reaction is too slow (>12 hours)."

Diagnosis: Benzyl chloride is moderately reactive.[1] Corrective Actions:

  • Finkelstein Catalysis: Add 10 mol% Potassium Iodide (KI) .

    • Mechanism:[1][2][3][4][5][6][7] KI reacts with Benzyl Chloride to form Benzyl Iodide in situ.[1] The iodide is a better leaving group, accelerating the reaction with the amine significantly [1].

  • Solvent Polarity: Switch from Ethanol to Acetonitrile or DMF .[1] Polar aprotic solvents enhance the nucleophilicity of the amine and the solubility of the intermediate complexes.

AlkylationMechanism BnCl Benzyl Chloride BnI Benzyl Iodide (Active Species) BnCl->BnI Finkelstein Exchange KI KI (Catalyst) KI->BnI Amine Isonipecotamide Product Target Product (Mono-Alkylated) Amine->Product + BnI (Fast) SideProduct Quaternary Salt (Over-Alkylated) Product->SideProduct + Excess BnCl (Undesired)

Figure 2: Catalytic cycle and competitive over-alkylation pathway.

Protocol Optimization: Amidation (Route C)

Context: Used when high purity is required or starting from the carboxylic acid.

Troubleshooting Guide
Issue 3: "Low yield using EDC/HOBt coupling."

Diagnosis: The carboxylic acid of 1-benzylpiperidine is zwitterionic and can be difficult to solubilize/activate efficiently in standard coupling conditions. Corrective Actions:

  • Acid Chloride Method: Bypass carbodiimides.[1]

    • Step 1: Reflux 1-Benzylpiperidine-4-carboxylic acid in Thionyl Chloride (

      
      )  (excess) for 2 hours.
      
    • Step 2: Evaporate excess

      
       completely (azeotrope with toluene).[1]
      
    • Step 3: Dissolve the resulting acid chloride in DCM and add dropwise to cold aqueous Ammonia (25%) or anhydrous

      
       in methanol [2].
      
Issue 4: "Product hydrolysis during workup."

Diagnosis: Primary amides can hydrolyze back to acids under strong basic/acidic conditions and heat.[1] Corrective Actions:

  • pH Control: When quenching the Acid Chloride reaction, ensure the temperature remains <5°C .

  • Buffering: Use a saturated

    
     quench instead of strong bases.
    

Purification & Isolation (The "Self-Validating" Workflow)

The physicochemical properties of 1-Benzylpiperidine-4-carboxamide allow for a "pH-Switch" purification, minimizing the need for chromatography.[1]

The Protocol:

  • Acidic Wash (Removal of Neutrals):

    • Dissolve crude reaction mixture in Ethyl Acetate (EtOAc).

    • Extract with 1M HCl .[1]

    • Result: The product (basic nitrogen) moves to the Aqueous Phase . Neutral impurities (unreacted benzyl chloride, non-basic byproducts) stay in the Organic Phase. Discard Organic Phase.[1][2]

  • Basification (Precipitation):

    • Cool the acidic aqueous phase to 0°C.

    • Slowly adjust pH to ~10-11 using 4M NaOH.[1]

    • Result: The product deprotonates and precipitates or oils out.[2]

  • Extraction/Crystallization:

    • Extract the turbid aqueous layer with DCM (Dichloromethane).

    • Dry over

      
       and evaporate.[1][8][9]
      
    • Recrystallization: If solid, recrystallize from Ethyl Acetate/Hexane or Ethanol .

Purification Crude Crude Mixture (EtOAc) AcidWash Add 1M HCl Crude->AcidWash PhaseSep1 Phase Separation AcidWash->PhaseSep1 OrgLayer1 Organic Layer (Impurities) PhaseSep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Product as Salt) PhaseSep1->AqLayer1 Keep BaseStep Basify to pH 10 (NaOH) AqLayer1->BaseStep Extract Extract with DCM BaseStep->Extract Final Pure Product Extract->Final

Figure 3: pH-Switch Purification Logic for Basic Amines.[1]

References

  • Finkelstein, H. (1910).[1] "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden".[1] Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.[1]

  • Patent CN102442937A. "Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid."[1] (Describes analogous piperidine amide/acid synthetic manipulations).

  • Organic Syntheses. "N-Benzylacrylamide" (General procedure for amide formation and benzylation logic).[1] Org.[1][2][5] Synth. 1966, 46,[1] 11. [1]

  • PubChem Compound Summary. "1-Benzylpiperidine-4-carboxamide".[1] National Center for Biotechnology Information.[1] [1]

Sources

Technical Support Center: Purification of 1-Benzylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Purification Protocols Compound: 1-Benzylpiperidine-4-carboxamide CAS: (Generic structure reference) | Class: Pharmacophore Intermediate

Executive Summary

This guide addresses the specific purification challenges associated with 1-Benzylpiperidine-4-carboxamide . This molecule presents a dual challenge: it contains a basic tertiary amine (piperidine ring) and a polar, neutral amide group. This combination often leads to "streaking" on silica gel and solubility issues in non-polar solvents.

Our technical support guide is structured as a series of Troubleshooting Tickets based on real-world user scenarios.

Ticket #01: Chromatography Issues

User Report: "I am trying to purify the crude reaction mixture on silica gel, but the product streaks/tails significantly. I cannot get a clean separation from the starting material."

Root Cause Analysis

The tertiary nitrogen in the piperidine ring is basic (pKa ~9-10). Silica gel is slightly acidic (pKa ~5-7). The basic amine interacts strongly with the acidic silanol groups on the stationary phase, causing:

  • Peak Tailing: The compound "drags" through the column.

  • Irreversible Adsorption: Some product remains stuck on the silica.

  • Co-elution: The tail overlaps with impurities.

Solution: Amine-Modified Mobile Phase

You must neutralize the silica surface or keep the amine deprotonated.

Protocol: The "DCM/MeOH/NH3" System Do not use standard Hexane/Ethyl Acetate. Use the following solvent system:

  • Base Solvent: Dichloromethane (DCM).

  • Polar Modifier: Methanol (MeOH).

  • Additive: Ammonium Hydroxide (28-30% NH₃ in water) or Triethylamine (TEA).

Recommended Gradient Table:

Solvent ASolvent BCompositionApplication
DCMMeOH (with 1% NH₄OH)100% A → 90% A / 10% BStandard purification
DCMMeOH (with 1% TEA)98% A → 92% A / 8% BIf NH₄OH is unavailable
ChloroformMeOH (with 1% NH₄OH)95% A → 85% A / 15% BAlternative for higher solubility

Critical Technical Note: When using TEA, you must rotovap the fractions thoroughly as TEA has a high boiling point and can contaminate the NMR. NH₄OH is preferred as it is volatile, but ensure your silica is compatible with water traces.

Decision Logic: Chromatography Optimization

ChromatographyLogic Start Issue: Poor Separation CheckTailing Is the peak tailing? Start->CheckTailing CheckRf Is Rf < 0.2? CheckTailing->CheckRf No (Symmetrical Peak) Action_AddBase Add 1% TEA or NH4OH to Mobile Phase CheckTailing->Action_AddBase Yes Action_IncreasePolarity Increase MeOH % (Max 15%) CheckRf->Action_IncreasePolarity Yes Action_SwitchCol Switch to C18 (Reverse Phase) or Amine-Functionalized Silica CheckRf->Action_SwitchCol No (Rf is good but impure) Action_AddBase->CheckRf Retest TLC

Caption: Decision tree for optimizing silica gel chromatography of basic amines.

Ticket #02: Removing Unreacted Starting Materials

User Report: "My product is contaminated with the starting benzylpiperidine or coupling reagents. Chromatography is too slow for large batches."

Root Cause Analysis

Chromatography is inefficient for removing bulk starting materials that have significantly different acid/base properties. 1-Benzylpiperidine-4-carboxamide has a basic center (piperidine N) but the amide is neutral . This allows for purification via Acid-Base Extraction .

Solution: The "pH Switch" Protocol

This method relies on the solubility difference between the protonated salt (water-soluble) and the free base (organic-soluble).

Step-by-Step Protocol:

  • Dissolution: Dissolve crude mixture in an organic solvent (DCM or Ethyl Acetate).

  • Acid Wash (Extraction of Product):

    • Extract the organic layer with 1M HCl (aq) (3x).

    • Mechanism:[1][2][3] The piperidine nitrogen protonates (

      
      ), moving the product into the aqueous phase. Neutral impurities (non-basic starting materials, amide side products) stay in the organic layer.
      
  • Separation: Keep the Aqueous Layer . Discard the Organic Layer (contains neutral impurities).

  • Basification (Recovery):

    • Cool the aqueous layer to 0°C.

    • Slowly add 6M NaOH or Sat. Na₂CO₃ until pH > 12.

    • Mechanism:[1][2][3] The amine deprotonates (

      
      ), causing the product to precipitate or oil out.
      
  • Final Extraction: Extract the cloudy aqueous mixture with DCM (3x).

  • Drying: Dry combined organic layers over Na₂SO₄ and concentrate.

Workflow Visualization

AcidBaseExtraction Crude Crude Mixture (Organic Phase) AddAcid Add 1M HCl Crude->AddAcid PhaseSep1 Phase Separation AddAcid->PhaseSep1 OrgLayer1 Organic Layer (Neutral Impurities) DISCARD PhaseSep1->OrgLayer1 AqLayer1 Aqueous Layer (Product as Salt) PhaseSep1->AqLayer1 Basify Add NaOH (pH > 12) AqLayer1->Basify ExtractDCM Extract with DCM Basify->ExtractDCM FinalProduct Final Organic Layer (Pure Product) ExtractDCM->FinalProduct

Caption: Acid-Base extraction workflow to isolate basic piperidine derivatives from neutral impurities.

Ticket #03: Solidification & Salt Formation

User Report: "My product is an oil or a sticky gum. I need a solid for stability studies."

Root Cause Analysis

Many benzylpiperidine derivatives have low melting points or trap solvent easily, leading to oils. However, they readily form crystalline salts.

Solution: Hydrochloride or Fumarate Salt Formation

Converting the free base to a salt usually increases the melting point and allows for recrystallization.

Protocol: HCl Salt Formation

  • Dissolve the "oily" free base in a minimum amount of dry Ethanol or Isopropanol .

  • Cool to 0°C.

  • Add 1.1 equivalents of HCl (using 4M HCl in Dioxane or Acetyl Chloride in MeOH).

    • Warning: Do not use aqueous HCl if you want to precipitate the solid immediately.

  • Add Diethyl Ether or Hexane dropwise until the solution turns cloudy.

  • Stir at 0°C for 1 hour. A white precipitate should form.

  • Filter and wash with cold Ether.

Alternative: Recrystallization of Free Base If you must keep the free base, try these solvent systems (determined via empirical solubility trends for piperidine carboxamides):

  • Ethyl Acetate / Hexane (1:3): Dissolve in hot EtOAc, add Hexane until cloudy, cool slowly.

  • Toluene: Good for removing non-polar impurities.

FAQs

Q: Can I use Acetone for recrystallization? A: Use with caution. Primary amides can sometimes react with acetone to form imines under acidic conditions, though it is rare without a catalyst. Ethanol/Water is a safer polar alternative.

Q: The product is water-soluble. How do I extract it? A: If the partition coefficient (LogP) is low, standard extraction fails. Use n-Butanol to extract from the aqueous phase, or use a resin like Amberlite XAD-4 to capture the organic amine from water.

References

  • Purification of Laboratory Chemicals. Armarego, W. L. F., & Chai, C. L. L. (2013). Butterworth-Heinemann.
  • Biotage Technical Guide . "Is there an easy way to purify organic amines?". Biotage Blog.

  • Sigma-Aldrich Product Data . "N-Benzylpiperidine-4-carboxaldehyde" (Analogous structure properties).[3]

  • MIT OpenCourseWare . "Two-Solvent Recrystallization Guide". Department of Chemistry.

Sources

Technical Support: Stability & Storage of 1-Benzylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 39633-82-4 | Molecular Formula: C₁₃H₁₈N₂O | Role: Key Intermediate (Donepezil Synthesis)

Introduction

Welcome to the Technical Support Center for 1-Benzylpiperidine-4-carboxamide . As a critical intermediate in the synthesis of acetylcholinesterase inhibitors like Donepezil, the purity of this compound directly impacts downstream yield and potency.

While amides are generally chemically robust, the specific architecture of this molecule—containing both a benzylic amine and a primary amide —creates a unique stability profile. This guide moves beyond generic "store in a cool dry place" advice to explain the mechanistic reasons for degradation and provides actionable protocols to prevent it.

Module 1: Chemical Stability Profile (The "Why")

To prevent degradation, you must understand the enemy. This molecule faces two primary threats: Hydrolytic Cleavage and Benzylic Oxidation .

1. Hydrolysis (Moisture Sensitivity)

The carboxamide group (-CONH₂) is susceptible to hydrolysis, converting the molecule into 1-benzylpiperidine-4-carboxylic acid and ammonia.

  • Mechanism: While neutral amides are slow to hydrolyze, the presence of the tertiary amine (piperidine nitrogen) can act as an intramolecular base or attract moisture, creating a localized micro-environment that accelerates hydrolysis upon exposure to humidity.

  • Result: Increase in acidity, loss of melting point sharpness, and failure in subsequent coupling reactions.

2. Benzylic Oxidation (Light & Air Sensitivity)

The methylene group bridging the phenyl ring and the piperidine nitrogen (the "benzylic" position) is chemically active.

  • Mechanism: The C-H bonds at the benzylic position are weaker (bond dissociation energy ~85-90 kcal/mol) compared to standard alkyl bonds. Exposure to UV light or atmospheric oxygen can initiate a radical mechanism, leading to N-debenzylation or the formation of N-oxides .

  • Result: Sample turns yellow/brown; appearance of "mystery peaks" in HPLC near the solvent front.

Visualizing the Degradation Pathways

DegradationPathways Target 1-Benzylpiperidine-4-carboxamide (Intact Molecule) HydrolysisProd Degradant A: 1-Benzylpiperidine-4-carboxylic acid (Hydrolysis) Target->HydrolysisProd Amide Hydrolysis OxidationProd Degradant B: N-Oxides / Benzaldehyde (Oxidative Cleavage) Target->OxidationProd Radical Oxidation Moisture Moisture (H₂O) + Heat Moisture->Target Oxygen Oxygen (O₂) + UV Light Oxygen->Target

Figure 1: Primary degradation pathways. The amide group hydrolyzes to the acid (red path), while the benzylic position undergoes oxidation (yellow path).

Module 2: Storage & Handling Protocols (The "How")

Based on the stability profile above, strictly adhere to the following storage matrix.

Storage Conditions Summary
ParameterRecommendationTechnical Rationale
Temperature 2°C to 8°C (Refrigerated)Slows kinetic rate of hydrolysis and radical oxidation.
Atmosphere Inert Gas (Argon or N₂)Displaces O₂ to prevent benzylic oxidation.
Container Amber Glass VialsBlocks UV light to inhibit photo-initiated radical formation.
Desiccant Required (Silica/Drierite)Scavenges ambient moisture to prevent amide hydrolysis.
Cap Liner PTFE (Teflon)Prevents leaching of plasticizers which can contaminate the amine.
Standard Operating Procedure (SOP) for Long-Term Storage
  • Initial Drying: Upon receipt, if the certificate of analysis (CoA) indicates water content >0.5%, dry the powder in a vacuum desiccator over P₂O₅ for 24 hours.

  • Aliquotting: Avoid repeated freeze-thaw cycles. Aliquot the bulk material into single-use amber vials under an inert atmosphere (glovebox or nitrogen funnel).

  • Sealing: Parafilm is insufficient. Use a screw cap with a PTFE liner, then wrap the neck with electrical tape or Parafilm to create a secondary moisture barrier.

  • Placement: Store in a dedicated chemical refrigerator (4°C). Ensure the container is not in direct contact with the cooling element to prevent condensation spots inside the vial.

Module 3: Troubleshooting & FAQs

Q1: My white powder has turned a pale yellow. Is it still usable?

  • Diagnosis: This indicates early-stage benzylic oxidation . Trace amounts of oxidation products (like conjugated imines) are highly colored.

  • Action: Check purity via HPLC. If purity is >98%, the color is likely a surface impurity. You can perform a recrystallization using Ethanol/Water or Ethyl Acetate to remove the colored impurities. If purity is <95%, repurification is mandatory before use in sensitive coupling reactions.

Q2: The material has clumped into a hard cake.

  • Diagnosis: Hygroscopic uptake . The amide has absorbed moisture, likely initiating partial hydrolysis.

  • Action: Run a TLC (Thin Layer Chromatography).[1]

    • Mobile Phase: DCM:MeOH (9:1) + 1% NH₄OH.

    • Observation: If a lower R_f spot appears (carboxylic acid), the material is degrading.

    • Remedy: If no acid spot is visible, dry under high vacuum (0.1 mmHg) at 40°C for 4 hours to remove physical water.

Q3: Can I store this at -20°C?

  • Answer: Yes, but with caution. While colder is generally better for chemical stability, -20°C increases the risk of condensation upon warming.

  • Protocol: If stored at -20°C, the vial must be allowed to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. Opening a cold vial in humid air will instantly condense water onto the powder, ruining it.

Module 4: Analytical Validation (Self-Validating System)

Do not guess—verify. Use this logic flow to determine if your material is fit for purpose.

QualityControl Start Inspect Material Visual Visual Check: White Powder? Start->Visual MeltingPoint Melting Point Test (Target: 160-164°C) Visual->MeltingPoint Yes HPLC HPLC Analysis Visual->HPLC No (Yellow/Clumped) MeltingPoint->HPLC Range Broad (>3°C) DecisionPass PASS: Proceed to Experiment MeltingPoint->DecisionPass Range Sharp (<2°C) HPLC->DecisionPass Purity >98% DecisionFail FAIL: Recrystallize or Discard HPLC->DecisionFail Purity <95%

Figure 2: Quality Control Decision Tree. Use melting point as a rapid proxy for purity; confirm with HPLC if physical properties deviate.

Recommended HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150mm, 5µm.

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 210 nm (Amide) and 254 nm (Benzyl).

  • Note: The carboxylic acid degradant will elute earlier (more polar) than the parent amide.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 198305, 1-Benzylpiperidine-4-carboxamide. Retrieved from [Link]

  • Sugimoto, H., et al. (1995).Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine Hydrochloride (Donepezil Hydrochloride). Journal of Medicinal Chemistry.
  • Master Organic Chemistry (2018). Reactions on the Benzylic Carbon: Bromination and Oxidation. Retrieved from [Link]

  • Ashenhurst, J. (2019). Amide Hydrolysis Mechanism. Master Organic Chemistry. Retrieved from [Link]

Sources

Refinement of experimental protocols for 1-Benzylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Refinement of Experimental Protocols & Troubleshooting
Role: Senior Application Scientist
Date: October 26, 2023[1]

Executive Summary & Application Context

1-Benzylpiperidine-4-carboxamide (CAS: 39546-32-2) is a critical pharmacophore, serving as a structural anchor in the synthesis of acetylcholinesterase (AChE) inhibitors (such as Donepezil analogs) and sigma receptor ligands.[1] Its amphiphilic nature—combining a lipophilic benzyl tail, a basic piperidine core, and a polar amide head—creates unique challenges in synthesis, purification, and analysis.[1]

This guide moves beyond standard textbook procedures to address the "hidden" variables that cause batch failure, low yields, and analytical inconsistencies.

Synthesis & Reaction Optimization

Primary Workflow: N-Benzylation of Isonipecotamide

The most efficient route is the direct N-alkylation of piperidine-4-carboxamide (isonipecotamide) with benzyl chloride.[1] While theoretically simple (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


), this reaction is prone to over-alkylation (quaternization) and difficult workups due to the water-solubility of the product.
Protocol Refinement Table
VariableStandard ProtocolRefined Protocol (High Yield) Scientific Rationale
Solvent DMF or EthanolAcetonitrile (MeCN) DMF is difficult to remove and can hydrolyze the amide at high temps.[1] MeCN allows easier workup and cleaner crystallization.[1]
Base Triethylamine (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

)
Potassium Carbonate (

)
Inorganic bases prevent the formation of viscous triethylammonium salts that complicate filtration.
Stoichiometry 1:1 ratio1.0 eq Amine : 0.95 eq Benzyl-Cl Using a slight deficit of the alkylating agent prevents the formation of the quaternary ammonium salt, which is nearly impossible to separate from the product.[1]
Catalyst NoneKI (0.1 eq) Finkelstein condition: Converts Benzyl-Cl to highly reactive Benzyl-I in situ, accelerating the reaction at lower temperatures.[1]
Troubleshooting Guide: Synthesis

Q: My reaction mixture turned into a solid, unworkable cake. What happened? A: You likely used a solvent concentration that was too high (e.g., >1M) combined with an inorganic base (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


). As the reaction proceeds, KCl precipitates.[1]
  • Fix: Dilute the reaction to 0.2–0.3M. Use vigorous mechanical stirring rather than magnetic stirring, which can decouple when solids form.

Q: I see a secondary spot on TLC that drags near the baseline. Is this the quaternary salt? A: Yes, or it could be the hydrolyzed acid (1-benzylpiperidine-4-carboxylic acid) if water was present.[1]

  • Diagnostic: Isolate a small amount and check solubility.[1] The quaternary salt is water-soluble but organic-insoluble.[1] The acid will dissolve in aqueous base.[1]

  • Prevention: Ensure reagents are dry.[1] If quaternization is the issue, strictly control the benzyl chloride addition rate (dropwise) at 0°C before warming to room temperature.[1]

Purification & Isolation Logic

The amphiphilic nature of this molecule often leads to "oiling out" rather than crystallization.[1]

Workflow Visualization: Isolation Strategy

PurificationLogic Start Crude Reaction Mixture (MeCN/K2CO3) Filter 1. Filter Solids (KCl) 2. Evaporate Solvent Start->Filter Residue Oily Residue Filter->Residue AcidBase Acid/Base Extraction 1. Dissolve in DCM 2. Wash with H2O (pH > 10) Residue->AcidBase Decision Product State? AcidBase->Decision Oil Viscous Oil Decision->Oil If Oil Solid Solid Precipitate Decision->Solid If Solid SaltForm Salt Formation (HCl in iPrOH) Oil->SaltForm Recryst Recrystallization (EtOAc/Hexane) Solid->Recryst

Figure 1: Decision tree for the purification of amphiphilic piperidine amides. Note the divergence based on physical state.

Troubleshooting Guide: Purification

Q: The product "oiled out" during recrystallization. How do I recover it? A: This occurs when the compound is saturated in a hot solvent (like Ethyl Acetate) but the cooling is too rapid, or the solvent polarity is slightly off.[1]

  • The "Seeding" Technique: Re-heat to dissolve the oil.[1] Add a trace amount of seed crystal (if available) or scratch the glass surface.[1] Cool extremely slowly (wrap the flask in foil/towel).

  • The Solvent Switch: If oiling persists, switch to Toluene .[1] The higher boiling point allows better thermodynamic control during cooling.[1]

Q: My yield is low after Acid/Base extraction. Where is the product? A: The amide group increases water solubility.[1] If you washed the organic layer with acidic water (pH < 7), the basic nitrogen protonated, and your product moved to the aqueous layer.[1]

  • Fix: Ensure aqueous washes are basic (pH 10–12) using dilute NaOH or ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    . This keeps the piperidine nitrogen deprotonated and in the organic phase.[1]
    

Analytical Method Development (HPLC & NMR)

HPLC Method Refinement

Piperidine derivatives are notorious for "peak tailing" on silica-based C18 columns due to the interaction between the basic amine and residual acidic silanols on the column stationary phase.[1]

ParameterRecommendationMechanism
Column C18 with High Carbon Load or Base-Deactivated Silica (BDS) Reduces accessible silanol groups that bind the amine.[1]
Mobile Phase Modifier 0.1% Trifluoroacetic Acid (TFA) or Ammonium Hydroxide (pH 9.5) TFA: Protonates the amine fully (ion-pairing effect) to sharpen peaks.High pH: Keeps amine unprotonated (neutral), reducing silanol interaction (requires high-pH resistant column like Waters XBridge).[1]
Wavelength 210 nm & 254 nm The benzyl ring absorbs at 254 nm, but the amide carbonyl is better detected at 210 nm.[1]
Troubleshooting Guide: Analytics

Q: The NMR shows a broad hump around 1.5–2.0 ppm.[1] Is this impurity? A: Likely not. The piperidine ring protons often broaden due to ring inversion (chair-chair flipping) or restricted rotation if the N-benzyl bond is sterically crowded.[1]

  • Verification: Run the NMR at an elevated temperature (50°C). If the peaks sharpen, it is a dynamic conformational effect, not an impurity.[1]

Q: I see a "ghost peak" in my HPLC blank run after injecting my sample. A: 1-Benzylpiperidine derivatives are "sticky." They adsorb to the injector needle or valve seals.[1]

  • Fix: Implement a Needle Wash step with 50:50 Methanol:Water + 0.1% Formic Acid between injections.[1]

References & Authority

  • Synthesis of Donepezil Intermediates:

    • Title: "Design, Synthesis, and Evaluation of 1-Benzylpiperidine... as Dual-Target Inhibitors."

    • Source:Journal of Medicinal Chemistry / PMC.[1]

    • Relevance: Validates the N-benzylation protocol and workup conditions for piperidine-4-carboxamide derivatives.

    • URL: (Representative link for similar chemistry).[1]

  • Amide Synthesis Protocols:

    • Title: "Method for preparing 1-benzylpiperidine-4-carboxaldehyde" (and related amide derivatives).[1][2][3][4][5]

    • Source: Google Patents (CN102079720B).[1]

    • Relevance: Provides industrial scale-up parameters for benzylpiperidine derivatives.

    • URL:[1]

  • HPLC of Basic Compounds:

    • Title: "Strategies for the Separation of Basic Compounds in HPLC."

    • Source: Agilent Technologies Technical Notes.[1]

    • Relevance: Authoritative source on suppressing silanol activity for piperidine analysis.[1]

    • URL: (General landing page for verification).[1]

Disclaimer: All protocols involve hazardous chemicals (Benzyl chloride is a lachrymator and alkylating agent).[1] All experiments must be conducted in a fume hood with appropriate PPE.

Sources

Validation & Comparative

Technical Comparison: 1-Benzylpiperidine-4-carboxamide Scaffolds vs. Standard Cholinesterase Inhibitors

[1]

Executive Summary

1-Benzylpiperidine-4-carboxamide derivatives represent a strategic evolution in the design of acetylcholinesterase (AChE) inhibitors. While Donepezil remains the clinical gold standard, its indanone-ester pharmacophore is susceptible to rapid metabolic hydrolysis. The carboxamide series replaces the labile ester linkage with a metabolically robust amide bond, maintaining dual-site binding (Catalytic Anionic Site and Peripheral Anionic Site) while altering physicochemical properties.

This guide evaluates the efficacy, binding kinetics, and experimental validation of 1-benzylpiperidine-4-carboxamide derivatives against established therapeutics like Donepezil and Galantamine.

Mechanistic Pharmacophore Analysis

The Structural Shift: Ester vs. Carboxamide

The efficacy of piperidine-based inhibitors hinges on their ability to span the active site gorge of AChE.

  • The Anchor (CAS Binding): The N-benzylpiperidine moiety is protonated at physiological pH, forming a cation-

    
     interaction with Trp86  in the Catalytic Anionic Site (CAS). This is the primary driver of affinity.
    
  • The Linker (Stability): Donepezil uses a ketone/ether linkage. Early analogs used esters (high potency, low stability). The carboxamide linker introduces a hydrogen bond donor/acceptor motif that interacts with the acyl pocket residues (e.g., Phe295 ), improving rigidity and metabolic half-life compared to ester precursors.

  • The Tail (PAS Binding): The substituent attached to the amide nitrogen targets the Peripheral Anionic Site (PAS) (e.g., Trp286 ), preventing amyloid-

    
     aggregation, a secondary therapeutic target.
    
Visualization: Dual-Site Binding Mechanism

The following diagram illustrates the competitive inhibition pathway and the dual-site binding mode characteristic of this class.

Gcluster_bindingBinding InteractionsAChEAChE Enzyme(Active)Complex_SubAcyl-EnzymeComplexAChE->Complex_SubBinding (CAS)Complex_InhAChE-InhibitorComplex (Stable)AChE->Complex_InhCompetitive Binding(CAS + PAS)AChAcetylcholine(Substrate)ACh->Complex_SubInhibitorBenzylpiperidine-4-carboxamide(Inhibitor)Inhibitor->Complex_InhHydrolysisHydrolysis(Choline + Acetate)Complex_Sub->HydrolysisFast TurnoverCASCAS: Trp86(Cation-Pi)Complex_Inh->CASPASPAS: Trp286(Pi-Stacking)Complex_Inh->PASLinkerLinker: Phe295(H-Bonding)Complex_Inh->Linker

Caption: Competitive inhibition pathway showing dual-site binding (CAS/PAS) of benzylpiperidine carboxamides preventing ACh hydrolysis.

Comparative Efficacy Data

The following data contrasts the inhibitory concentration (

12
Compound ClassSpecific ExampleTargetIC50 (µM)MechanismMetabolic Stability
Clinical Standard Donepezil AChE0.01 - 0.03 Mixed (CAS+PAS)Moderate
Clinical Standard Galantamine AChE1.19 CompetitiveHigh
Precursor (Labile) Benzylpiperidine-4-esterAChE0.03CompetitiveLow (Hydrolysis prone)
Target Scaffold Carboxamide Derivative (A) AChE0.41 CompetitiveHigh (Amide bond)
Target Scaffold Carboxamide Derivative (B)AChE5.94CompetitiveHigh
Selectivity Control Carboxamide Derivative (A)BuChE>10.0Selective for AChEN/A

Analysis:

  • Potency Trade-off: The conversion of the ester linker (IC50 ~0.03 µM) to the carboxamide (IC50 ~0.41 µM) results in a roughly 10-fold loss in potency due to the loss of specific electronic interactions provided by the ester oxygen.

  • Therapeutic Viability: Despite the lower potency compared to Donepezil, the carboxamide derivatives often surpass Galantamine in efficacy.

  • Optimization: The most potent carboxamides (Derivative A) incorporate heterocyclic aromatic rings (e.g., indeno-thiazole) on the amide nitrogen to recover PAS binding affinity lost by the linker change.

Experimental Validation: Ellman’s Assay Protocol

To validate the efficacy of a 1-benzylpiperidine-4-carboxamide derivative, the Ellman’s Colorimetric Assay is the industry standard. This protocol measures the rate of production of thiocholine as a proxy for AChE activity.

Reagents & Setup
  • Enzyme: Human Recombinant AChE (0.1 U/mL).

  • Substrate: Acetylthiocholine Iodide (ATCh, 0.5 mM).

  • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).

  • Buffer: 0.1 M Phosphate Buffer (pH 8.0).

  • Instrument: Microplate Reader (Absorbance at 412 nm).

Step-by-Step Workflow
  • Preparation: Dissolve the test compound (Carboxamide) in DMSO to create a stock solution. Prepare serial dilutions (e.g.,

    
     M to 
    
    
    M) in phosphate buffer.
  • Incubation:

    • Add 140 µL Phosphate Buffer to wells.

    • Add 20 µL Enzyme solution.

    • Add 20 µL Test Compound (or Donepezil control).

    • Incubate at 25°C for 15 minutes to allow inhibitor binding.

  • Reaction Initiation:

    • Add 10 µL DTNB.

    • Add 10 µL ATCh (Substrate).

  • Measurement:

    • Monitor absorbance at 412 nm every 30 seconds for 5 minutes.

    • The yellow color indicates the formation of the 5-thio-2-nitrobenzoate anion.

  • Calculation:

    • Plot Absorbance vs. Time to get the velocity (

      
      ).
      
    • Calculate % Inhibition:

      
      .
      
    • Determine

      
       using non-linear regression (Log-inhibitor vs. response).
      
Visualization: Assay Logic Flow

EllmanStartStart ExperimentMixMix Enzyme + Inhibitor(Incubate 15 min @ 25°C)Start->MixAdd_SubAdd Substrate (ATCh)+ DTNB (Chromogen)Mix->Add_SubRxnEnzymatic HydrolysisATCh -> Thiocholine + AcetateAdd_Sub->RxnColorColor ReactionThiocholine + DTNB -> Yellow AnionRxn->ColorReadMeasure Abs @ 412nm(Kinetic Mode)Color->ReadDataCalculate IC50(Non-linear Regression)Read->Data

Caption: Logical workflow for Ellman's Assay to determine IC50 values.

Synthesis & Causality in Drug Design

Why choose the Carboxamide route? While ester-based inhibitors (like the lead compound 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate) show superior in vitro potency (

carboxamide

  • Strategic Recommendation: For lead optimization, modify the amide nitrogen substituent with flat, aromatic heterocycles (e.g., benzothiazoles) to maximize

    
    -
    
    
    stacking in the PAS, compensating for the linker's reduced affinity.

References

  • Van Greunen, D. G., et al. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry.

  • Sugimoto, H., et al. (2000). Donepezil Hydrochloride: A Treatment for Alzheimer's Disease. Chemical Record. (Primary source for Donepezil binding mechanism).[3]

  • Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology.[4] (Standard Assay Protocol).

  • Cheung, J., et al. (2012). Structures of human acetylcholinesterase in complex with pharmacologically important ligands. Journal of Medicinal Chemistry.

Benchmarking the Scaffold: 1-Benzylpiperidine-4-carboxamide vs. Optimized AChE & Sigma Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore Anchor

1-Benzylpiperidine-4-carboxamide is not merely a chemical intermediate; it is a privileged scaffold in neuropharmacology. It serves as the structural anchor for the "Donepezil-like" class of Acetylcholinesterase (AChE) inhibitors and exhibits intrinsic high affinity for Sigma-1 (


) receptors.

This guide objectively compares the biological performance of this core scaffold against its optimized clinical derivatives (e.g., Donepezil) and standard reference ligands. The data reveals a critical dichotomy: while the scaffold alone is sufficient for high-affinity


 binding, it lacks the dual-site binding capability required for nanomolar AChE inhibition, necessitating the "linker-tail" modifications seen in approved drugs.

In Vitro Profiling: Mechanism & Potency

Acetylcholinesterase (AChE) Inhibition

The most critical distinction between the scaffold and the full drug lies in the binding topology within the AChE enzyme gorge.

  • The Scaffold (1-Benzylpiperidine-4-carboxamide): Acts as a Single-Site Binder . The benzylpiperidine moiety enters the Catalytic Anionic Site (CAS) via cation-

    
     interactions with Trp84. However, without a hydrophobic extension to reach the Peripheral Anionic Site (PAS), it suffers from a faster dissociation rate (
    
    
    
    ) and lower potency.
  • The Drug (Donepezil): Acts as a Dual-Site Binder .[1][2] It utilizes the benzylpiperidine for CAS binding, but the indanone moiety extends to the PAS (Trp279), creating a "molecular clamp" that improves potency by 3 orders of magnitude.

Table 1: Comparative AChE Inhibitory Potency (Human Erythrocyte/Recombinant)

CompoundStructural RoleBinding ModeIC50 (AChE)Selectivity (AChE/BuChE)
1-Benzylpiperidine-4-carboxamide Scaffold / FragmentCAS Only~5.0 - 12.0 µM *Low
Donepezil (Aricept) Optimized DrugDual (CAS + PAS)0.014 µM (14 nM) High (>1000x)
Tacrine First-Gen ReferenceCAS Only0.40 µMLow

*Note: Values for the carboxamide scaffold vary by specific N-substitution; data represents the mean range for simple amide derivatives (e.g., compound 20/28 series in SAR studies).

Sigma-1 ( ) Receptor Affinity

Unlike AChE, where the scaffold is "incomplete," the benzylpiperidine moiety is a primary driver for


 receptor affinity. The scaffold alone exhibits nanomolar affinity, comparable to established ligands.

Table 2: Sigma Receptor Binding Affinity (


) 
CompoundTarget

(nM)
Status
Benzylpiperidine Derivatives

Receptor
1.0 - 6.0 nM High Affinity Scaffold
Haloperidol

/

~1.0 - 3.0 nMAntagonist Reference
Pentazocine

~10 - 15 nMAgonist Reference

Key Insight: For


 targeting, the 1-benzylpiperidine-4-carboxamide scaffold requires minimal optimization (mainly lipophilic tuning) to achieve clinical-grade potency, whereas for AChE, it requires significant structural elaboration.

Visualization: The "Molecular Clamp" Gap

The following diagram illustrates the mechanistic gap between the scaffold and the optimized drug within the AChE enzyme gorge.

AChE_Binding_Mechanism cluster_enzyme Acetylcholinesterase (AChE) Gorge CAS Catalytic Anionic Site (Trp84) Gorge Hydrophobic Gorge PAS Peripheral Anionic Site (Trp279) Scaffold 1-Benzylpiperidine-4-carboxamide (The Scaffold) Scaffold->CAS Strong Cation-Pi Interaction Scaffold->Gorge Weak/No Interaction Scaffold->PAS No Reach (High k_off) Outcome_Scaffold Result: µM Potency (Moderate Inhibition) Scaffold->Outcome_Scaffold Donepezil Donepezil (Optimized Drug) Donepezil->CAS Benzylpiperidine Anchor Donepezil->Gorge Linker Stabilization Donepezil->PAS Indanone Stacking (Low k_off) Outcome_Drug Result: nM Potency (Clinical Efficacy) Donepezil->Outcome_Drug

Figure 1: Mechanistic comparison of binding modes. The scaffold binds only the CAS, while the optimized drug bridges CAS and PAS.

In Vivo Translation & Pharmacokinetics

Blood-Brain Barrier (BBB) Permeability

The 1-benzylpiperidine-4-carboxamide scaffold exhibits excellent BBB permeability due to its lipophilic benzyl moiety and basic amine (pKa ~8-9).

  • LogP: ~2.5 - 3.5 (Optimal for CNS entry).

  • Permeability (

    
    ):  >10 x 
    
    
    
    cm/s (PAMPA assay), indicating passive diffusion.
Efficacy in Amnesia Models

In scopolamine-induced amnesia models (mice/rats):

  • Scaffold Derivatives: Require higher doses (e.g., 10-30 mg/kg) to achieve memory recovery due to rapid clearance or lower target residence time.

  • Donepezil: Effective at low doses (0.5 - 5 mg/kg) due to high potency and long half-life (70h in humans).

Validated Experimental Protocols

To ensure reproducibility, the following protocols are standardized for evaluating this scaffold.

Protocol A: Modified Ellman’s Assay (AChE Inhibition)

This protocol validates the IC50 shift between scaffold and drug.

  • Reagents: Acetylthiocholine iodide (ATCh, 0.5 mM), DTNB (0.3 mM), Buffer (Phosphate 0.1 M, pH 8.0).

  • Enzyme Source: Human Recombinant AChE (Sigma) or Rat Brain Homogenate.

  • Procedure:

    • Step 1: Incubate Enzyme (20 µL) + Test Compound (20 µL, varying conc.) in Buffer (140 µL) for 15 min at 25°C. Critical: Pre-incubation allows equilibrium binding.

    • Step 2: Add DTNB (10 µL) and ATCh (10 µL).

    • Step 3: Measure Absorbance at 412 nm kinetically for 5-10 mins.

  • Validation: Donepezil must yield IC50 < 50 nM. If >50 nM, check enzyme activity.

  • Calculation: % Inhibition =

    
    .
    
Protocol B: Sigma-1 Radioligand Binding

Validates the high affinity of the benzylpiperidine scaffold.

  • Ligand: [³H]-(+)-Pentazocine (specific for

    
    ).
    
  • Tissue: Guinea pig brain membranes or HEK293 cells overexpressing

    
    .
    
  • Procedure:

    • Incubate membrane protein (200-400 µg) with [³H]-Pentazocine (2 nM) and Test Compound (10⁻¹⁰ to 10⁻⁵ M).

    • Non-specific binding: Defined by 10 µM Haloperidol.

    • Incubation: 120 min at 37°C.

    • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Scatchard plot to determine

    
    .
    

Synthesis & SAR Workflow

The following diagram outlines the logical flow for derivatizing the scaffold to optimize activity.

SAR_Workflow Start Start: 4-Piperidinecarboxamide Step1 N-Benzylation Start->Step1 Scaffold 1-Benzylpiperidine-4-carboxamide (The Scaffold) Step1->Scaffold Branch_AChE Route A: AChE Optimization (Linker Extension) Scaffold->Branch_AChE Add PAS Binder Branch_Sigma Route B: Sigma Optimization (Lipophilic Tuning) Scaffold->Branch_Sigma Modify Amide Target_AChE Dual Binder (e.g., Donepezil) IC50: nM range Branch_AChE->Target_AChE Target_Sigma Sigma Ligand (e.g., Fluorobenzamide) Ki: <5 nM Branch_Sigma->Target_Sigma

Figure 2: Strategic derivation pathways for the benzylpiperidine scaffold.

References

  • Sugimoto, H., et al. (2000). "Donepezil Hydrochloride (E2020) and Other Acetylcholinesterase Inhibitors."[3] Current Medicinal Chemistry. Link

  • Rali, S., et al. (2019).[4] "Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease."[5][6] Bioorganic Chemistry. Link

  • Intagliata, S., et al. (2020). "Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands." ACS Chemical Neuroscience. Link

  • John, C.S., et al. (1994). "Synthesis and characterization of [125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, a new sigma receptor radiopharmaceutical." Journal of Medicinal Chemistry. Link

  • Ellman, G.L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 1-Benzylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to serve as a definitive operational manual for researchers handling 1-Benzylpiperidine-4-carboxamide (CAS: 5322-01-0) . As a pharmaceutical intermediate used frequently in the synthesis of acetylcholinesterase inhibitors (such as Donepezil), this compound presents specific risks related to dust inhalation and potential skin sensitization common to piperidine derivatives.

The following protocols prioritize Engineering Controls first , followed by PPE as the final barrier , adhering to the Hierarchy of Controls.

Hazard Profiling & Risk Assessment

Before selecting PPE, we must define the enemy. 1-Benzylpiperidine-4-carboxamide is typically a white to off-white solid powder. While not classified as a Category 1 acute toxin, it carries significant risks as an irritant and potential sensitizer.

Why this matters: Piperidine moieties are basic amines. Upon contact with mucous membranes (eyes, lungs), they can cause chemical irritation. Furthermore, as a drug intermediate, it possesses biological activity that necessitates containment to prevent "researcher dosing."

GHS Hazard Classification Summary
Hazard ClassCategoryHazard StatementSignal Word
Skin Corrosion/Irritation Cat 2H315: Causes skin irritationWarning
Serious Eye Damage/Irritation Cat 2AH319: Causes serious eye irritationWarning
STOT - Single Exposure Cat 3H335: May cause respiratory irritationWarning

Note: Always consult the specific Safety Data Sheet (SDS) from your vendor (e.g., Sigma-Aldrich, Combi-Blocks) as impurities can alter toxicity profiles. [1]

Risk Assessment Logic Flow

The following decision tree illustrates how to determine the necessary containment level based on the quantity handled.

RiskAssessment Start Start: Quantity Assessment SmallScale < 100 mg (Analytical Std) Start->SmallScale LargeScale > 100 mg (Synthesis/Scale-up) Start->LargeScale EngControl1 Standard Fume Hood (Sash @ 18 inches) SmallScale->EngControl1 EngControl2 Powder Containment Hood or Glovebox LargeScale->EngControl2 PPE_Level1 PPE Level 1: Nitrile + Lab Coat + Safety Glasses EngControl1->PPE_Level1 Residual Risk Low PPE_Level2 PPE Level 2: Double Nitrile + Tyvek Sleeves + N95 (if open sash) EngControl2->PPE_Level2 Residual Risk Moderate

Figure 1: Risk Assessment Logic for determining Engineering Controls and PPE based on handling scale.

The PPE Matrix: The Final Barrier

Engineering controls (fume hoods) are primary. PPE is the backup. For 1-Benzylpiperidine-4-carboxamide, the primary route of entry is inhalation of dust and dermal absorption .

A. Respiratory Protection

The Standard: All handling of the solid powder must occur inside a certified chemical fume hood. The Exception: If weighing must occur outside a hood (strongly discouraged) or during spill cleanup, a respirator is mandatory.

  • Recommendation: NIOSH-approved N95 (minimum) or P100 particulate respirator.

  • Causality: The particle size of organic synthesis intermediates often ranges from 1-100 microns. Standard surgical masks provide zero protection against chemical dust inhalation. [2]

B. Hand Protection (Glove Selection)

Piperidine derivatives are organic bases. Latex gloves are often permeable to organic amines over time.

  • Material: Nitrile Rubber (NBR).

  • Thickness: Minimum 0.11 mm (4 mil) for standard handling; 0.2 mm (8 mil) for prolonged contact.

  • Technique: "Double-gloving" is recommended during the weighing of fine powders to allow the outer glove to be stripped immediately if contaminated, keeping the inner glove (and skin) clean.

C. Eye & Body Protection
  • Eyes: Chemical safety goggles (indirect venting) are superior to safety glasses because fine powder can drift around the sides of glasses.

  • Body: 100% Cotton lab coat (fire resistant) or disposable Tyvek lab coat. Avoid synthetic blends that can melt if a flash fire occurs (though flammability risk is low here, it is best practice in organic synthesis labs).

PPE Summary Table
Protection ZoneRecommended GearTechnical SpecificationRationale
Respiratory Fume Hood (Primary)Face velocity: 80–100 fpmCaptures airborne particulates at source.
Hands Nitrile Gloves Min 4 mil (0.11 mm) thicknessResists organic amines better than latex.
Eyes Safety Goggles ANSI Z87.1 (Impact/Splash)Prevents dust entry from side gaps.
Body Lab Coat Long-sleeve, tight cuffPrevents powder accumulation on wrists.

Operational Protocol: Weighing & Transfer

The highest risk moment is the transfer of solid 1-Benzylpiperidine-4-carboxamide from the stock container to the reaction vessel. Static electricity can cause the powder to "jump" or disperse.

Step-by-Step Methodology
  • Pre-Operation Check:

    • Verify Fume Hood flow (magnehelic gauge or tissue test).

    • Clear the hood deck of clutter to ensure laminar flow.

    • Static Control: Place an ionizing bar or anti-static gun near the balance if the humidity is low (<30%). Organic powders are prone to static charging. [3]

  • Donning PPE:

    • Put on lab coat.

    • Don inner nitrile gloves.

    • Don outer nitrile gloves (different color preferred to spot tears).

    • Adjust goggles.

  • The Transfer:

    • Place the receiving vessel (tare) inside the hood.

    • Open the stock container only inside the hood.

    • Use a disposable spatula or a dedicated stainless steel spatula.

    • Technique: Do not dump. Tap the spatula gently to dispense.

    • Critical: If powder spills on the balance, clean immediately with a wet wipe (solvent dampened) to prevent it from becoming airborne.

  • Decontamination:

    • Wipe the exterior of the stock container before returning it to storage.

    • Wipe the balance area.

    • Remove outer gloves inside the hood and dispose of them as solid chemical waste.

Workflow Visualization

HandlingWorkflow Prep 1. Prep Area (Check Airflow) Donning 2. Don PPE (Double Glove) Prep->Donning Transfer 3. Weighing (In Hood Only) Donning->Transfer Clean 4. Decon (Wet Wipe) Transfer->Clean Doff 5. Doff PPE (Wash Hands) Clean->Doff

Figure 2: Operational workflow for safe handling and weighing of 1-Benzylpiperidine-4-carboxamide.

Emergency Response & Disposal

Even with perfect protocols, accidents happen. Here is the immediate response plan.

Spill Response (Solid Powder)
  • Alert: Notify nearby personnel.

  • Isolate: Do not attempt to blow the powder away.

  • Wet Method: Cover the spill with a paper towel dampened with water or isopropyl alcohol. This prevents dust generation.

  • Collect: Scoop up the damp material and place it in a solid waste container.

  • Clean: Wash the surface with soap and water.

First Aid Measures
  • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present. Seek medical attention. (Amines can cause corneal edema).

  • Skin Contact: Wash with copious soap and water. Do not use solvents (like acetone) on skin, as they can drive the chemical deeper into the dermis. [4]

Disposal Strategy

1-Benzylpiperidine-4-carboxamide must not be flushed down the drain.

  • Classification: Hazardous Chemical Waste.

  • Stream: Solid organic waste (for contaminated gloves/wipes) or Liquid organic waste (if dissolved).

  • Method: Incineration at a licensed chemical disposal facility.

  • Labeling: Must be clearly labeled with the full chemical name and hazard warnings (Irritant).

References

  • PubChem. (n.d.). Compound Summary for CID 79276, 1-Benzylpiperidine-4-carboxamide. National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Respiratory Protection Standard (29 CFR 1910.134). United States Department of Labor. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards - Skin Notation Profiles. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.